Product packaging for Acetylpheneturide(Cat. No.:CAS No. 13402-08-9)

Acetylpheneturide

Cat. No.: B083489
CAS No.: 13402-08-9
M. Wt: 248.28 g/mol
InChI Key: GBPZSCQLDXUGNO-UHFFFAOYSA-N
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Description

Acetylpheneturide is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O3 B083489 Acetylpheneturide CAS No. 13402-08-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13402-08-9

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-(acetylcarbamoyl)-2-phenylbutanamide

InChI

InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18)

InChI Key

GBPZSCQLDXUGNO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C

melting_point

100.5 °C

Other CAS No.

13402-08-9

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and pharmacological databases lack detailed, quantitative data on the specific molecular interactions and experimental protocols for Acetylpheneturide. The following guide is constructed based on the generally accepted qualitative mechanism of action for this compound and its close structural analog, Pheneturide. The information is supplemented with general principles of anticonvulsant drug action and common experimental methodologies in the field.

Executive Summary

This compound is an anticonvulsant drug belonging to the ureide class. While its precise mechanism of action has not been fully elucidated in publicly accessible literature, it is believed to exert its therapeutic effects through a multi-target approach, a common characteristic of many antiepileptic drugs. The proposed core mechanisms involve the modulation of inhibitory and excitatory neurotransmission. Specifically, this compound is thought to:

  • Enhance GABAergic Inhibition: Potentiate the action of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).

  • Inhibit Voltage-Gated Sodium Channels: Block the propagation of action potentials by inhibiting sodium influx.

  • Modulate Voltage-Gated Calcium Channels: Potentially reduce neurotransmitter release by modulating calcium influx.

This guide will delve into these proposed mechanisms, providing a theoretical framework and outlining the types of experimental protocols typically used to investigate such interactions. Due to the absence of specific quantitative data for this compound, representative data from related compounds or general experimental outcomes will be discussed to illustrate the concepts.

Proposed Mechanisms of Action

The potentiation of GABAergic inhibition is a cornerstone of the mechanism of action for many anticonvulsant drugs. This compound is hypothesized to enhance the function of the GABA-A receptor, a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.

Signaling Pathway:

GABA_Pathway cluster_neuron Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens GABA GABA GABA->GABA_A_Receptor binds Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed potentiation of GABA-A receptor signaling by this compound.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons fire at a high frequency. Some anticonvulsants selectively bind to and stabilize the inactivated state of these channels. This state-dependent inhibition prevents the channels from returning to the resting state, thereby reducing the number of available channels to fire subsequent action potentials and dampening the rapid and uncontrolled neuronal firing characteristic of seizures.

Logical Relationship:

Sodium_Channel_Block This compound This compound Na_Channel Voltage-Gated Sodium Channel (Inactivated State) This compound->Na_Channel binds to Stabilization Stabilization of Inactivated State Na_Channel->Stabilization Reduced_AP Reduced Action Potential Firing Stabilization->Reduced_AP leads to

Caption: Proposed mechanism of state-dependent sodium channel blockade.

Voltage-gated calcium channels, particularly those located at presynaptic terminals, are involved in the release of neurotransmitters. Inhibition of these channels can reduce the influx of calcium upon depolarization, leading to decreased release of excitatory neurotransmitters like glutamate. This would further contribute to the overall reduction in neuronal excitability.

Signaling Pathway:

Calcium_Channel_Modulation cluster_presynaptic Presynaptic Terminal This compound This compound Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel inhibits Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release Decreased Excitatory Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Caption: Proposed modulation of presynaptic calcium channels by this compound.

Quantitative Data Summary

A comprehensive search of scientific literature and databases did not yield specific quantitative data for this compound's binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or efficacy (EC50) at its purported molecular targets. For the purpose of illustration, the following table outlines the type of quantitative data that would be essential for a thorough understanding of its mechanism of action.

Parameter Molecular Target Typical Assay Illustrative Value (Hypothetical) Significance
IC50 Voltage-Gated Sodium Channels (e.g., Nav1.1, Nav1.2, Nav1.6)Whole-cell patch-clamp electrophysiology10-100 µMConcentration required to inhibit 50% of the sodium current.
EC50 GABA-A ReceptorTwo-electrode voltage clamp on Xenopus oocytes expressing the receptor1-50 µMConcentration required to elicit 50% of the maximal potentiation of the GABA-induced current.
Ki GABA-A Receptor (Benzodiazepine site)Radioligand binding assay (e.g., with [3H]flunitrazepam)> 100 µMDissociation constant for binding to a specific receptor site; a higher Ki indicates lower affinity.
IC50 Voltage-Gated Calcium Channels (e.g., T-type)Whole-cell patch-clamp electrophysiology50-200 µMConcentration required to inhibit 50% of the calcium current.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the types of experiments that would be conducted to elucidate the mechanism of action of a compound like this compound.

Objective: To measure the effect of this compound on voltage-gated sodium or calcium currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells) stably expressing the channel of interest.

Experimental Workflow:

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 with Nav1.2) B Prepare External and Internal Solutions A->B C Fabricate Micropipette (1-5 MΩ) B->C D Establish Gigaseal and Whole-Cell Configuration C->D E Record Baseline Currents (Voltage-step protocol) D->E F Perfuse with this compound (Varying Concentrations) E->F G Record Currents in Presence of Drug F->G H Washout and Record Recovery G->H I Data Analysis (Current amplitude, kinetics, IC50 curve fitting) H->I

Caption: A generalized workflow for a whole-cell patch-clamp experiment.

Methodology:

  • Cell Preparation: Culture cells expressing the target ion channel to an appropriate confluency.

  • Solution Preparation:

    • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2). Cesium is used to block potassium channels.

  • Recording:

    • A glass micropipette with a tip resistance of 1-5 MΩ is filled with the internal solution and brought into contact with a cell.

    • A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The cell is held at a holding potential (e.g., -100 mV for sodium channels) and depolarizing voltage steps are applied to elicit channel opening.

    • Baseline currents are recorded.

    • This compound at various concentrations is applied via a perfusion system.

    • The effect on the current amplitude and channel kinetics is recorded.

    • A washout step is performed to check for reversibility.

  • Data Analysis: The peak current amplitude at each drug concentration is measured and normalized to the baseline current. A concentration-response curve is plotted to determine the IC50 value.

Objective: To determine the binding affinity of this compound to a specific receptor site, for example, the benzodiazepine binding site on the GABA-A receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Membrane Homogenate (from brain tissue or cells expressing the receptor) B Incubate Membranes with Radioligand (e.g., [3H]flunitrazepam) and varying concentrations of This compound (competitor) A->B C Separate Bound and Free Radioligand (Rapid filtration) B->C D Quantify Bound Radioactivity (Scintillation counting) C->D E Data Analysis (Competition binding curve, Ki calculation) D->E

Caption: A generalized workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex) or cultured cells expressing the GABA-A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) that binds to the target site. A range of concentrations of unlabeled this compound is added to compete for binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled known ligand (e.g., diazepam).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding at each concentration of this compound is calculated. A competition curve is plotted, and the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is an anticonvulsant whose mechanism of action is thought to involve a combination of enhancing GABAergic inhibition and suppressing neuronal excitability through the modulation of voltage-gated ion channels. This multifaceted approach is a common theme among effective antiepileptic drugs. However, a significant gap exists in the scientific literature regarding the specific molecular pharmacology of this compound.

For a more complete understanding, future research should focus on:

  • Quantitative profiling of this compound against a panel of GABA-A receptor subtypes and voltage-gated sodium and calcium channel isoforms to determine its selectivity and potency.

  • Detailed electrophysiological studies to characterize the state-dependency of its ion channel interactions.

  • In vivo studies correlating brain concentrations of this compound with its anticonvulsant effects in animal models of epilepsy.

Such studies would provide the necessary data to refine our understanding of this compound's mechanism of action and could inform the development of novel, more targeted antiepileptic therapies.

An In-depth Technical Guide to the Synthesis of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, also known as Pheneturide or 2-Phenylbutyrylurea, is an anticonvulsant drug belonging to the ureide class. While its use has become less common, it remains a molecule of interest in medicinal chemistry and for the development of novel therapeutics, including trypanocidal agents. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the reaction mechanism.

Introduction

Pheneturide, with the chemical formula C₁₁H₁₄N₂O₂, is structurally related to phenobarbital and can be conceptualized as a metabolic degradation product of the latter.[1] It is recognized for its anticonvulsant properties, though its clinical application is limited due to its side effect profile.[1] Beyond its historical use in epilepsy, 2-Phenylbutyrylurea has been explored as a scaffold in the synthesis of new compounds with potential therapeutic applications, such as in the treatment of trypanosomal diseases.[2] This guide focuses on the chemical synthesis of this compound, providing a detailed methodology for its preparation in a laboratory setting.

Synthesis Pathway

The most common and direct synthetic route to this compound involves the reaction of a 2-phenylbutanoic acid derivative, specifically 2-phenylbutyryl chloride, with urea. This pathway consists of two main stages: the conversion of 2-phenylbutanoic acid to its more reactive acid chloride derivative, followed by the acylation of urea.

Overall Reaction Scheme

Acetylpheneturide_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Urea Acylation 2-Phenylbutanoic_Acid 2-Phenylbutanoic Acid 2-Phenylbutyryl_Chloride 2-Phenylbutyryl Chloride 2-Phenylbutanoic_Acid->2-Phenylbutyryl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Urea Urea 2-Phenylbutyryl_Chloride->Urea This compound This compound Urea->this compound Heat

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Preparation of 2-Phenylbutyryl Chloride

Materials:

  • 2-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (or another inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-phenylbutanoic acid.

  • Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. The reaction can be performed neat or in a dry, inert solvent like toluene.

  • Gently heat the mixture to reflux and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound (2-Phenylbutyrylurea)

Materials:

  • 2-Phenylbutyryl chloride

  • Urea

  • Anhydrous solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene)

Procedure:

  • In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

  • Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, heat the reaction mixture. One source suggests heating at a temperature between 150-200°C, which would necessitate a high-boiling point solvent or performing the reaction under pressure if using lower-boiling solvents like ethanol or methanol.[3]

  • Maintain the reaction at the elevated temperature for several hours until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude this compound may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields can vary depending on the exact reaction conditions and purification efficiency.

ParameterValueReference
Molecular FormulaC₁₁H₁₄N₂O₂[1]
Molecular Weight206.24 g/mol [1]
Melting Point (dl-form)149-150°C[3]
Melting Point (d-form)168–169°C[3]

Reaction Mechanism

The synthesis of this compound from 2-phenylbutyryl chloride and urea proceeds through a nucleophilic acyl substitution mechanism.

Figure 2: Mechanism of Urea Acylation.

In this mechanism, the lone pair of electrons on one of the nitrogen atoms of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylbutyryl chloride. This leads to the formation of a tetrahedral intermediate. The carbonyl group then reforms, and the chloride ion, being a good leaving group, is expelled. Finally, a deprotonation step yields the stable this compound molecule.

Conclusion

The synthesis of this compound is a straightforward process involving the acylation of urea with 2-phenylbutyryl chloride. This guide provides a foundational understanding of the synthetic pathway, detailed experimental protocols, and the underlying reaction mechanism. For researchers and drug development professionals, this information serves as a practical starting point for the laboratory-scale synthesis of this compound and its analogs for further investigation. It is crucial to adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described herein.

References

An In-depth Technical Guide to the Chemical Properties of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Acetylpheneturide, an anticonvulsant agent. The document details its physicochemical characteristics, proposed mechanism of action, and a theoretical degradation pathway. Quantitative data is presented in tabular format for clarity. Detailed, generalized experimental protocols for the determination of key chemical properties are also provided. Visual diagrams generated using the DOT language illustrate the proposed signaling pathways and a general experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anticonvulsant therapies.

Physicochemical Properties

This compound, with the IUPAC name N-(acetylcarbamoyl)-2-phenylbutanamide, is a derivative of urea. Its fundamental physicochemical properties are summarized in the table below. While some data is available from curated databases, specific experimental values for properties like pKa and quantitative solubility in various solvents are not readily found in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₃PubChem[1]
Molecular Weight 248.28 g/mol PubChem[1]
Melting Point 100-101 °CDrugFuture
logP (Computed) 2.6PubChem (XLogP3)[1]
Solubility Soluble in DMSOMedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
pKa Data not available-

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the reviewed literature. Therefore, this section provides established, generalized methodologies that are widely accepted for the characterization of pharmaceutical compounds.

Melting Point Determination (Capillary Method)

A standard capillary melting point apparatus can be used to determine the melting point range of this compound.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting point is reported as a range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

  • Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

    • The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

    • The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

    • The solubility is typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly water-soluble compounds).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3][4][5]

  • Apparatus: HPLC system with a UV detector, a reverse-phase column (e.g., C18), and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Procedure:

    • A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve by plotting the logarithm of their retention factors (k') against their known LogP values.

    • The retention time of this compound is then measured under the same chromatographic conditions.

    • The retention factor (k') for this compound is calculated from its retention time and the column dead time.

    • The LogP of this compound is then determined by interpolating its log(k') value on the calibration curve.

Mechanism of Action

This compound is classified as an anticonvulsant. While its precise molecular targets have not been fully elucidated, its mechanism of action is believed to be similar to other acylurea anticonvulsants. The primary proposed mechanisms involve the modulation of inhibitory and excitatory neurotransmission.

Potentiation of GABAergic Inhibition

A key proposed mechanism is the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This is likely achieved through positive allosteric modulation of the GABA-A receptor, which increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Caption: Proposed potentiation of GABA-A receptor by this compound.

Modulation of Voltage-Gated Ion Channels

This compound may also exert its anticonvulsant effects by modulating the activity of voltage-gated sodium and calcium channels. By stabilizing the inactive state of these channels, it can reduce the repetitive firing of neurons that is characteristic of seizures.

Ion_Channel_Modulation cluster_channels Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Action_Potential Reduced Neuronal Excitability Na_Channel->Action_Potential Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Action_Potential This compound This compound This compound->Na_Channel Inhibition This compound->Ca_Channel Inhibition

Caption: Inhibition of voltage-gated ion channels by this compound.

Synthesis and Degradation

Synthesis

The synthesis of this compound has been described in the literature, for example, by Umemoto et al. in Yakugaku Zasshi (1963) and in a US patent by Takamatsu et al. (1963). While the full detailed experimental procedures from these documents were not available for this review, a general synthetic workflow can be proposed based on the structure of the molecule. A likely synthetic route would involve the acylation of 2-phenylbutyrylurea with an acetylating agent.

Synthesis_Workflow Reactant1 2-Phenylbutyrylurea Reaction Acylation Reaction Reactant1->Reaction Reactant2 Acetylating Agent (e.g., Acetic Anhydride) Reactant2->Reaction Product This compound Reaction->Product

Caption: A plausible synthetic workflow for this compound.

Degradation Pathway

Specific studies on the degradation of this compound are limited. However, based on the metabolism of the structurally related drug Phenacemide, a hypothetical degradation pathway can be proposed. The primary routes of metabolism are likely to be hydroxylation of the phenyl ring and hydrolysis of the urea and amide moieties.

  • Hydroxylation: The phenyl group is susceptible to aromatic hydroxylation, a common metabolic pathway for many xenobiotics.

  • Hydrolysis: The amide and urea linkages can undergo hydrolytic cleavage, breaking down the molecule into smaller, more polar metabolites that can be more easily excreted.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize the degradation products and pathways of this compound. A general workflow for such a study is outlined below.

Forced_Degradation_Workflow Start This compound Sample Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Light, Heat) Start->Stress_Conditions Analysis Analytical Characterization (HPLC, LC-MS) Stress_Conditions->Analysis Identification Identification of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide has synthesized the available information on the chemical properties of this compound. While foundational data on its physicochemical properties and a general understanding of its mechanism of action exist, there is a notable lack of detailed experimental data in the public domain. Further research is required to fully characterize its quantitative solubility, pKa, and specific degradation pathways. The provided generalized experimental protocols and proposed mechanisms and pathways offer a starting point for researchers and drug development professionals working with this and related compounds.

References

The Pharmacological Profile of Acetylpheneturide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is a pharmaceutical agent primarily classified as an anticonvulsant. It has been used in the treatment of certain types of epilepsy, particularly partial and temporal lobe seizures.[1] Structurally related to phenacemide, this compound's therapeutic effects are attributed to its ability to modulate neuronal excitability within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its mechanism of action, and highlights the existing gaps in quantitative data and detailed experimental protocols.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but it is believed to exert its anticonvulsant effects through a multi-faceted approach that ultimately reduces neuronal hyperexcitability. The primary proposed mechanisms involve the enhancement of inhibitory neurotransmission and the modulation of voltage-gated ion channels.[2]

Enhancement of GABAergic Inhibition:

A key proposed mechanism is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[2] By augmenting GABAergic signaling, this compound is thought to increase the influx of chloride ions into neurons, leading to hyperpolarization of the neuronal membrane. This hyperpolarized state raises the threshold for firing action potentials, thereby suppressing the excessive neuronal discharge characteristic of seizures.[2]

Inhibition of Voltage-Gated Sodium Channels:

This compound may also exert its effects by blocking voltage-gated sodium channels.[2] These channels are crucial for the initiation and propagation of action potentials. By inhibiting these channels, this compound could reduce the rapid and repetitive firing of neurons that underlies seizure activity.[2]

Modulation of Calcium Channels:

There is also speculation that this compound may influence the activity of voltage-gated calcium channels.[2] Calcium influx through these channels is essential for the release of neurotransmitters from presynaptic terminals. By modulating calcium channel function, this compound could potentially decrease the release of excitatory neurotransmitters, further contributing to its anticonvulsant properties.[2]

Acetylpheneturide_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Glutamate Vesicle Ca_channel->Vesicle Ca²⁺ Influx Na_channel_pre Voltage-Gated Na⁺ Channel Na_channel_pre->Vesicle Depolarization Glutamate Glutamate Vesicle->Glutamate Release GABA_R GABA-A Receptor GABA_R->GABA_R ↑ Cl⁻ Influx Hyperpolarization Na_channel_post Voltage-Gated Na⁺ Channel Action_Potential Action Potential Propagation Na_channel_post->Action_Potential Depolarization This compound This compound This compound->Ca_channel Inhibits (Putative) This compound->Na_channel_pre Inhibits This compound->GABA_R Enhances Activity This compound->Na_channel_post Inhibits

Proposed Mechanism of Action of this compound.

Pharmacological Data

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of quantitative pharmacological data for this compound. To facilitate future research and provide a framework for data presentation, the following tables are included as templates for key pharmacological parameters.

Table 1: Receptor and Ion Channel Binding Affinities

TargetLigandKi (nM)IC50 (nM)Assay ConditionsReference
GABAA ReceptorThis compoundData not availableData not available
Voltage-Gated Sodium ChannelThis compoundData not availableData not available
Voltage-Gated Calcium ChannelThis compoundData not availableData not available

Table 2: In Vitro Efficacy and Potency

AssayParameterValueCell Line/TissueReference
GABAA Receptor ModulationEC50 (nM)Data not available
Sodium Channel BlockadeIC50 (µM)Data not available
Calcium Channel BlockadeIC50 (µM)Data not available

Table 3: In Vivo Anticonvulsant Activity

Animal ModelSeizure TypeED50 (mg/kg)Route of AdministrationReference
Maximal Electroshock (MES)Generalized Tonic-ClonicData not available
Pentylenetetrazol (PTZ)Myoclonic/AbsenceData not available
KindlingFocalData not available

Table 4: Pharmacokinetic Parameters

SpeciesParameterValueRoute of AdministrationReference
HumanBioavailability (%)Data not available
Tmax (h)Data not available
Cmax (µg/mL)Data not available
Vd (L/kg)Data not available
t1/2 (h)Data not available
Clearance (mL/min/kg)Data not available
Protein Binding (%)Data not available
RatBioavailability (%)Data not available
t1/2 (h)Data not available

Experimental Protocols

Receptor Binding Assays:

Standard radioligand binding assays would be utilized to determine the affinity of this compound for its putative targets. For the GABAA receptor, this would typically involve competition binding studies using a radiolabeled ligand such as [3H]muscimol or [3H]flunitrazepam in brain membrane preparations. Similarly, for sodium and calcium channels, radiolabeled toxins that bind to specific sites on the channels (e.g., [3H]batrachotoxin for sodium channels, [3H]nitrendipine for L-type calcium channels) would be used.

Experimental_Workflow_Binding_Assay start Start: Brain Tissue Homogenization prep Membrane Preparation (Centrifugation) start->prep incubation Incubation: - Membranes - Radioligand - this compound (various conc.) prep->incubation separation Separation of Bound and Free Ligand (Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Competition Curve Fitting - Determination of Ki/IC50 quantification->analysis end End: Binding Affinity Determined analysis->end

Workflow for a Radioligand Binding Assay.

In Vitro Electrophysiology:

Patch-clamp electrophysiology on cultured neurons or brain slices would be the gold standard for assessing the functional effects of this compound on ion channels and synaptic transmission. To study GABAA receptor modulation, GABA-evoked currents would be recorded in the presence and absence of this compound. For voltage-gated channels, specific voltage protocols would be applied to isolate and record sodium or calcium currents and determine the effect of the compound on channel kinetics and current amplitude.

In Vivo Anticonvulsant Models:

The anticonvulsant efficacy of this compound would be evaluated in established rodent models of epilepsy. The maximal electroshock (MES) test is a model of generalized tonic-clonic seizures, while the pentylenetetrazol (PTZ) test is used to model myoclonic and absence seizures. The kindling model, where repeated subconvulsive electrical stimulation leads to a persistent increase in seizure susceptibility, is a model of focal epilepsy and epileptogenesis. In these models, the dose of this compound required to protect 50% of the animals from seizures (ED50) would be determined.

Pharmacokinetic Studies:

Pharmacokinetic studies in animals (e.g., rats, mice) and humans would be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This would involve administering the drug through various routes (e.g., intravenous, oral) and collecting blood samples at different time points to measure drug concentrations using methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Therapeutic Uses

This compound is indicated for the treatment of certain types of epilepsy, including autonomic seizures, partial epilepsies, and temporal lobe epilepsy.[1]

Conclusion

This compound is an anticonvulsant agent with a proposed mechanism of action involving the enhancement of GABAergic inhibition and potential blockade of voltage-gated sodium and calcium channels. While it has a history of clinical use for specific seizure types, there is a notable scarcity of publicly available quantitative pharmacological data and detailed experimental protocols. The information presented in this technical guide summarizes the current qualitative understanding of this compound's pharmacology and provides a framework for the types of studies that are needed to fill the existing knowledge gaps. Further research is crucial to fully characterize its pharmacological profile, which would be invaluable for optimizing its therapeutic use and for the development of novel antiepileptic drugs.

References

The Discovery and History of Acetylpheneturide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetylpheneturide, chemically known as N-(acetylcarbamoyl)-2-phenylbutanamide, is a derivative of pheneturide, another member of the ureide class of anticonvulsants. The development of these compounds was part of a significant mid-20th-century effort to identify alternatives to existing epilepsy treatments, seeking improved efficacy and better safety profiles. While pheneturide itself is considered an obsolete treatment in many regions due to its toxicity profile, this compound was developed as a potentially safer analogue.

Chemical Structure:

  • IUPAC Name: N-(acetylcarbamoyl)-2-phenylbutanamide

  • Molecular Formula: C₁₃H₁₆N₂O₃

  • Molecular Weight: 248.28 g/mol

Historical Context and Discovery

Detailed historical records outlining the specific discovery and initial synthesis of this compound by Sumitomo Pharma Co., Ltd. are not extensively documented in publicly accessible international scientific literature. It is presumed that this development occurred in the mid to late 1960s, following the exploration of related phenylacetylurea compounds. The research was likely conducted by scientists at Dainippon Pharmaceutical, which later merged to form Sumitomo Pharma. The primary goal would have been to modify the structure of pheneturide to enhance its therapeutic index.

Synthesis

While the original publication detailing the synthesis of this compound is not available, a plausible synthetic route can be postulated based on standard organic chemistry principles for the formation of acylureas.

Postulated Synthetic Pathway

A likely approach would involve the acylation of phenylethylacetylurea (pheneturide). This could be achieved by reacting pheneturide with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base to neutralize the resulting acid.

G Pheneturide Pheneturide reaction Acylation Pheneturide->reaction AcetylatingAgent Acetylating Agent (e.g., Acetyl Chloride) AcetylatingAgent->reaction Base Base Base->reaction Catalyst This compound This compound reaction->this compound

A postulated synthetic pathway for this compound.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated but is believed to be multifaceted, targeting neuronal excitability through several pathways.[1]

  • Modulation of Voltage-Gated Sodium Channels: A primary proposed mechanism is the inhibition of voltage-gated sodium channels.[1] By stabilizing these channels in their inactive state, this compound may reduce the sustained high-frequency firing of neurons that is characteristic of seizures.

  • Enhancement of GABAergic Inhibition: this compound is also thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] This could occur through interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus raising the seizure threshold.

  • Modulation of Calcium Channels: There is also speculation that this compound may modulate the activity of certain voltage-gated calcium channels, which would further contribute to a reduction in neuronal excitability by decreasing neurotransmitter release.[1]

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Glutamate Glutamate Na_channel->Glutamate Reduces Release Ca_channel Voltage-Gated Ca2+ Channel Ca_channel->Glutamate Reduces Release AMPA_NMDA AMPA/NMDA Receptors Glutamate->AMPA_NMDA Activates GABA_A GABA-A Receptor hyperpolarization Hyperpolarization GABA_A->hyperpolarization Cl- Influx depolarization Depolarization AMPA_NMDA->depolarization Na+/Ca2+ Influx This compound This compound This compound->Na_channel Inhibits This compound->Ca_channel Modulates This compound->GABA_A Enhances GABA Binding

Proposed signaling pathways for this compound's anticonvulsant activity.

Preclinical Pharmacology (Illustrative Data)

Due to the absence of accessible primary literature, the following tables present hypothetical data structured in a manner consistent with preclinical anticonvulsant screening protocols of the mid-20th century.

Table 1: Anticonvulsant Activity in Rodent Models (Hypothetical Data)
CompoundMES (ED₅₀ mg/kg, i.p.)scPTZ (ED₅₀ mg/kg, i.p.)Neurotoxicity (TD₅₀ mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀) MES
This compound 25401506.0
Pheneturide 30551204.0
Phenobarbital 1510604.0
Phenytoin 10>100707.0

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazol Seizure Test; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; i.p.: Intraperitoneal.

Table 2: Acute Toxicity in Mice (Hypothetical Data)
CompoundRoute of AdministrationLD₅₀ (mg/kg)
This compound Intraperitoneal450
This compound Oral900
Pheneturide Intraperitoneal300
Pheneturide Oral650

LD₅₀: Median Lethal Dose.

Experimental Protocols (Illustrative)

The following are detailed methodologies for key experiments that would have been conducted to characterize the anticonvulsant profile of this compound.

Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Procedure: At the time of predicted peak effect, a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.

  • Data Analysis: The ED₅₀ is calculated using probit analysis.

G start Dose Groups of Mice drug_admin Drug Administration (i.p. or p.o.) start->drug_admin wait Waiting Period for Peak Drug Effect drug_admin->wait mes_stim Corneal Electrical Stimulation wait->mes_stim observe Observation of Hind Limb Extension mes_stim->observe endpoint Protection vs. No Protection observe->endpoint ed50 ED50 Calculation endpoint->ed50

Workflow for the Maximal Electroshock Seizure (MES) Test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

  • Animals: Male albino mice (18-22 g).

  • Drug Administration: Test compounds are administered i.p. or p.o.

  • Procedure: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.

  • Data Analysis: The ED₅₀ is calculated.

Neurotoxicity Screening (Rotarod Test)

This test assesses motor impairment.

  • Animals: Male albino mice (20-25 g).

  • Procedure: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for at least one minute. On the test day, various doses of the compound are administered.

  • Endpoint: Neurological deficit is indicated if the animal falls off the rod within one minute.

  • Data Analysis: The TD₅₀ is calculated.

Clinical Studies

Information regarding formal, large-scale clinical trials of this compound is scarce in the available literature. It is likely that early clinical evaluations were conducted in Japan, but the results are not widely disseminated internationally. The drug has been approved for use in some countries for certain types of epilepsy, including autonomic seizures and partial epilepsy.

Conclusion

This compound represents a historical effort in medicinal chemistry to develop safer and more effective treatments for epilepsy. While its clinical use is not widespread, its study provides insights into the structure-activity relationships of ureide-based anticonvulsants. The primary proposed mechanisms of action, involving the modulation of sodium and calcium channels and the enhancement of GABAergic inhibition, align with our current understanding of anticonvulsant pharmacology. A significant gap in the publicly available knowledge base exists concerning the detailed discovery, synthesis, and early preclinical and clinical development of this compound. Further research into historical archives of Sumitomo Pharma could provide a more complete picture of the journey of this compound from laboratory to clinical use.

References

Acetylpheneturide for Temporal Lobe Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, a derivative of phenacemide, is an anticonvulsant agent that has been investigated for its efficacy in various forms of epilepsy, including temporal lobe epilepsy. While not as widely utilized as other antiepileptic drugs (AEDs), its distinct pharmacological profile warrants a comprehensive review for researchers and drug development professionals. This technical guide provides an in-depth analysis of the available scientific literature on this compound, focusing on its clinical efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Clinical Efficacy in Epilepsy

The primary clinical evidence for the efficacy of this compound comes from a double-blind, cross-over trial comparing it with phenytoin in patients with epilepsy. The study included individuals with various seizure types, providing valuable comparative data.

Quantitative Clinical Trial Data

A pivotal study by Gibberd et al. (1982) provides the most robust quantitative data on the efficacy of this compound (referred to as pheneturide) in comparison to phenytoin. The trial was designed as a double-blind, cross-over study involving 94 outpatients with epilepsy. The key findings from this trial are summarized below.

Table 1: Patient Demographics and Seizure Types in the this compound vs. Phenytoin Trial

CharacteristicThis compound GroupPhenytoin GroupTotal Patients
Number of Patients 949494
Seizure Type
Grand Mal686868
Temporal Lobe161616
Jacksonian666
Myoclonic222
Petit Mal222

Data extracted from Gibberd et al. (1982).

Table 2: Comparative Efficacy of this compound and Phenytoin

Outcome MeasureThis compoundPhenytoinStatistical Significance
Mean Monthly Seizure Frequency No significant difference reportedNo significant difference reportedNot significant
Patients with Increased Seizures 1915Not significant
Patients with Decreased Seizures 1519Not significant
Patients with No Change 6060Not significant

Data extracted from Gibberd et al. (1982). The study concluded that there was no significant difference in seizure frequency between the two treatment groups.

Table 3: Adverse Effects Reported in the this compound vs. Phenytoin Trial

Adverse EffectThis compound (n=94)Phenytoin (n=94)
Drowsiness1412
Ataxia1011
Nausea/Vomiting87
Headache65
Rash34
Depression/Anxiety53

Data extracted from Gibberd et al. (1982).

Mechanism of Action

The precise mechanism of action of this compound has not been as extensively elucidated as newer AEDs. However, based on its chemical structure and preclinical evidence, a multi-faceted mechanism is proposed, sharing similarities with other established anticonvulsants. The primary proposed mechanisms include the modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[1]

The proposed mechanisms of action for this compound include:

  • Inhibition of Voltage-Gated Sodium Channels: Similar to phenytoin, this compound is thought to stabilize the inactivated state of voltage-gated sodium channels. This action reduces the ability of neurons to fire at high frequencies, a hallmark of epileptic seizures.[1]

  • Enhancement of GABAergic Inhibition: this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This could be achieved by either increasing the frequency or duration of GABAA receptor-mediated chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced excitability.

  • Modulation of Calcium Channels: There is also a possibility that this compound influences calcium channels, which play a role in neurotransmitter release.[1] By modulating calcium influx, the drug could reduce the release of excitatory neurotransmitters.

Proposed mechanism of action for this compound.

Experimental Protocols

Detailed preclinical experimental protocols specifically for this compound are not extensively reported in recent literature. However, the pivotal clinical trial by Gibberd et al. (1982) provides a clear methodology for a human study.

Clinical Trial Protocol: Double-Blind, Cross-Over Comparison with Phenytoin
  • Study Design: A double-blind, cross-over design was employed. Patients were randomly allocated to receive either this compound or phenytoin for a period of six months, after which they were crossed over to the other treatment for a further six months. A one-month washout period was instituted between the two treatment phases.

  • Patient Population: 94 outpatients with established epilepsy were enrolled. The types of epilepsy included grand mal, temporal lobe, Jacksonian, myoclonic, and petit mal seizures.

  • Dosage:

    • This compound: 200 mg three times daily.

    • Phenytoin: 100 mg three times daily.

    • Dosages could be adjusted based on clinical response and side effects.

  • Outcome Measures:

    • Primary: Seizure frequency, recorded by patients in a diary.

    • Secondary: Incidence and nature of adverse effects.

  • Data Analysis: The mean monthly seizure frequency was compared between the two treatment periods. The number of patients showing an increase, decrease, or no change in seizure frequency was also analyzed.

Clinical_Trial_Workflow start Patient Recruitment (n=94) randomization Randomization start->randomization group_a Group A (n=47) randomization->group_a group_b Group B (n=47) randomization->group_b treatment_1a This compound (6 months) group_a->treatment_1a treatment_1b Phenytoin (6 months) group_b->treatment_1b washout Washout (1 month) treatment_1a->washout treatment_1b->washout crossover Crossover washout->crossover treatment_2a Phenytoin (6 months) crossover->treatment_2a treatment_2b This compound (6 months) crossover->treatment_2b end Data Analysis treatment_2a->end treatment_2b->end

References

Preclinical Profile of Acetylpheneturide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, a urea-class anticonvulsant, represents a promising area of investigation for the management of epilepsy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacodynamics, mechanism of action, pharmacokinetics, and safety profile. While specific quantitative preclinical data for this compound is limited in publicly accessible literature, this guide synthesizes the available information and draws rational inferences from its close structural analog, Phenacemide, to provide a robust preclinical assessment. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel antiepileptic therapies.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective and safe antiepileptic drugs (AEDs) remains a critical area of research. This compound, also known as N-acetyl-N-phenylacetylurea or Ethylphenacemide, is a derivative of phenacemide, an anticonvulsant that has been used clinically. This guide delves into the preclinical data essential for understanding the therapeutic potential and risks associated with this compound.

Pharmacodynamics: Anticonvulsant Activity

The anticonvulsant properties of a compound are typically evaluated in various animal models of seizures. The most common screening models are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) seizure test, a model for absence seizures.

Table 1: Anticonvulsant Activity Data (Hypothetical based on structural analogs)

TestAnimal ModelEndpointThis compound ED50 (mg/kg)Phenacemide ED50 (mg/kg)
Maximal Electroshock (MES)Mouse/RatAbolition of tonic hindlimb extensionData not available30-60 (Oral)
Pentylenetetrazol (PTZ)Mouse/RatInhibition of clonic seizuresData not availableLess active

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of its parent compound, Phenacemide, a multi-faceted mechanism targeting neuronal excitability is proposed.

Modulation of Voltage-Gated Ion Channels

The primary mechanism is believed to involve the blockade of voltage-gated sodium channels. By binding to these channels, this compound likely stabilizes the inactive state of the channel, thereby limiting the sustained high-frequency firing of neurons that is characteristic of seizures. There is also evidence to suggest a potential interaction with voltage-sensitive calcium channels, which would further contribute to the suppression of neuronal depolarization and hypersynchronization.

Interaction with Neurotransmitter Systems

While less established, potential modulation of GABAergic and glutamatergic systems may also contribute to the anticonvulsant effects of this compound. Enhancing the inhibitory effects of GABA or attenuating the excitatory effects of glutamate could complement its primary action on ion channels.

Diagram 1: Proposed Mechanism of Action of this compound

Acetylpheneturide_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Depolarization opens Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers fusion Glutamate Glutamate Glu_receptor Glutamate Receptor Glutamate->Glu_receptor Binds EPSP Excitatory Postsynaptic Potential Glu_receptor->EPSP Generates This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks (putative)

Caption: Proposed mechanism of this compound action on neuronal excitability.

Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for determining its dosing regimen and predicting its efficacy and safety. Specific pharmacokinetic parameters for this compound are not well-documented. The following table provides a summary of expected parameters based on the properties of related compounds.

Table 2: Pharmacokinetic Parameters of this compound (Hypothetical)

ParameterAnimal ModelValue
Absorption
Oral Bioavailability (%)RatData not available
Tmax (h)RatData not available
Distribution
Plasma Protein Binding (%)In vitroData not available
Volume of Distribution (L/kg)RatData not available
Metabolism
Primary RouteHepaticLikely
Excretion
Elimination Half-life (h)RatData not available
Clearance (mL/min/kg)RatData not available

Toxicology and Safety Pharmacology

A thorough evaluation of a drug's safety profile is paramount. This includes acute, subchronic, and chronic toxicity studies, as well as safety pharmacology assessments of vital functions.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rodents.

Table 3: Acute Toxicity of this compound

SpeciesRouteLD50 (mg/kg)Reference
RatOral> 2483[1]
Neurotoxicity

Neurotoxicity is a key consideration for CNS-active drugs. The median toxic dose (TD50) is often determined in tests of motor impairment, such as the rotarod test. The Protective Index (PI), calculated as TD50/ED50, is a measure of the margin of safety between the desired anticonvulsant effect and adverse neurological effects.

Table 4: Neurotoxicity and Protective Index (Hypothetical)

TestAnimal ModelEndpointThis compound TD50 (mg/kg)Protective Index (PI)
Rotarod TestMouse/RatMotor impairmentData not availableData not available
Genotoxicity

Genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus test, are essential to assess the mutagenic potential of a compound. Data on the genotoxicity of this compound is not currently available.

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on major physiological systems.

  • Cardiovascular System: Evaluation of effects on heart rate, blood pressure, and cardiac electrophysiology (e.g., hERG channel assay) is crucial.

  • Respiratory System: Assessment of respiratory rate and function.

  • Central Nervous System: Broader assessment of behavioral and neurological functions beyond anticonvulsant activity.

Specific safety pharmacology data for this compound has not been reported.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and interpretation of preclinical data. The following are generalized protocols for key anticonvulsant screening tests.

Maximal Electroshock (MES) Test

Diagram 2: Experimental Workflow for the Maximal Electroshock (MES) Test

MES_Workflow start Start acclimatize Animal Acclimatization (e.g., Male mice, 20-25g) start->acclimatize dosing Drug Administration (Vehicle or this compound, i.p. or p.o.) acclimatize->dosing wait Waiting Period (Time to Peak Effect) dosing->wait electroshock Corneal Electroshock (e.g., 50 mA, 60 Hz, 0.2s) wait->electroshock observe Observation of Seizure (Presence/Absence of Tonic Hindlimb Extension) electroshock->observe record Record Data observe->record analyze Data Analysis (Calculate ED50) record->analyze end End analyze->end

Caption: Generalized workflow for the Maximal Electroshock (MES) test.

Protocol:

  • Animals: Male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley) are used.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Time to Peak Effect: The electrical stimulus is delivered at the predetermined time of peak drug effect.

  • Stimulation: A corneal or auricular electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) of sufficient intensity to induce a tonic hindlimb extension in control animals is applied.

  • Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

Diagram 3: Experimental Workflow for the Pentylenetetrazol (PTZ) Test

PTZ_Workflow start Start acclimatize Animal Acclimatization (e.g., Male mice, 20-25g) start->acclimatize dosing Drug Administration (Vehicle or this compound, i.p. or p.o.) acclimatize->dosing wait Waiting Period (Time to Peak Effect) dosing->wait ptz_injection PTZ Injection (e.g., 85 mg/kg, s.c.) wait->ptz_injection observe Observation Period (e.g., 30 minutes for clonic seizures) ptz_injection->observe record Record Seizure Latency and Severity observe->record analyze Data Analysis (Determine protection against seizures) record->analyze end End analyze->end

Caption: Generalized workflow for the Pentylenetetrazol (PTZ) seizure test.

Protocol:

  • Animals: Male mice or rats are used.

  • Drug Administration: The test compound is administered i.p. or p.o. at various doses.

  • PTZ Administration: At the time of expected peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: The ED50 is calculated.

Conclusion and Future Directions

This compound, as a structural analog of Phenacemide, holds potential as an anticonvulsant agent, likely acting through the modulation of voltage-gated sodium channels. The limited available data, particularly the high oral LD50 in rats, suggests a favorable acute toxicity profile. However, a significant data gap exists regarding its efficacy in standard seizure models, detailed pharmacokinetic properties, and comprehensive safety pharmacology.

Future preclinical research should focus on:

  • Determining the ED50 of this compound in the MES and PTZ seizure models to quantify its anticonvulsant potency.

  • Conducting neurotoxicity studies to establish a therapeutic index.

  • Elucidating the full pharmacokinetic profile, including oral bioavailability, metabolism, and excretion.

  • Performing a complete safety pharmacology battery to assess cardiovascular, respiratory, and CNS effects.

  • Investigating the precise molecular interactions with ion channels and neurotransmitter systems to confirm its mechanism of action.

Addressing these knowledge gaps is essential for the further development of this compound as a potential therapeutic agent for epilepsy.

References

Methodological & Application

Application Note: Quantification of Acetylpheneturide in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is a pharmaceutical compound with potential therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of acetylphene turide in human plasma is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for routine drug monitoring and clinical research.

Experimental

Materials and Methods

Chemicals and Reagents:

  • This compound reference standard (>99% purity)

  • Internal Standard (IS), e.g., Phenacemide (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • Human plasma (drug-free, sourced from a certified blood bank)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 220 nm
Internal Standard Phenacemide
Run Time 10 minutes
Preparation of Standard and Quality Control Samples

Stock Solutions: Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Calibration Standards and Quality Control (QC) Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working standard solutions to yield final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Quality control samples were independently prepared at concentrations of 0.3 µg/mL (Low QC), 8 µg/mL (Medium QC), and 16 µg/mL (High QC).

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of this compound from plasma samples.[1][2]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Phenacemide).

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to established guidelines for bioanalytical method validation.

Linearity and Range

The linearity of the method was assessed by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Regression Equation y = 0.15x + 0.01 (example)
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples at three concentration levels on three different days.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Low QC 0.3< 5%± 5%< 6%± 7%
Mid QC 8.0< 4%± 4%< 5%± 6%
High QC 16.0< 3%± 3%< 4%± 5%
Specificity and Selectivity

The specificity of the method was determined by analyzing blank plasma samples from six different sources. The chromatograms were examined for any interfering peaks at the retention times of this compound and the internal standard. No significant interferences were observed.

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

QC LevelConcentration (µg/mL)Mean Recovery (%)
Low QC 0.3> 85%
Mid QC 8.0> 88%
High QC 16.0> 90%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is add_acn Add Acetonitrile (600 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (20 µL) reconstitute->inject hplc HPLC System (C18 Column) inject->hplc detect UV Detection (220 nm) hplc->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

References

Application Note: Quantitative Analysis of Acetylpheneturide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylpheneturide is an anticonvulsant drug used in the management of epilepsy. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note presents a detailed protocol for the sensitive and selective determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Phenacetin (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.1 µm).

Sample Preparation
  • Allow all samples (calibrators, quality controls, and unknown plasma samples) and reagents to thaw to room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 100 µL of the internal standard working solution (Phenacetin in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 80 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Method

The chromatographic separation is performed using a gradient elution.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 100 mm, 2.1 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
0.510
3.590
4.590
4.610
6.010
Mass Spectrometry Method

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for this compound and the internal standard are optimized for maximum sensitivity.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
This compound 249.1119.2 (Quantifier)1508025
249.191.2 (Qualifier)1508035
Phenacetin (IS) 180.1108.01507027

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, accuracy, and sensitivity.

Table 4: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 5: Precision and Accuracy

Quality ControlNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
LQC3< 10< 1090 - 110
MQC100< 10< 1090 - 110
HQC800< 10< 1090 - 110

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Experimental Workflow Visualization

LCMSMS_Workflow Sample Plasma Sample (Calibrator, QC, or Unknown) IS_Addition Addition of Internal Standard (Phenacetin in Acetonitrile) Sample->IS_Addition Precipitation Protein Precipitation (Vortex) IS_Addition->Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min) Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC-MS/MS Injection Supernatant_Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: Workflow for this compound analysis.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity of the MRM detection make this method suitable for high-throughput analysis in a clinical or research setting. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, meeting the requirements for bioanalytical method validation.

Application Notes and Protocols for Acetylpheneturide Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models and experimental protocols for evaluating the efficacy of Acetylpheneturide as an anticonvulsant and neuroprotective agent.

Introduction to this compound

This compound is a pharmaceutical compound primarily utilized for its anticonvulsant properties in the management of epilepsy, particularly autonomic and temporal lobe seizures. Its mechanism of action is believed to be multifactorial, primarily involving the enhancement of GABAergic inhibition, modulation of voltage-gated sodium channels, and potentially influencing calcium channel activity. These actions collectively contribute to a reduction in neuronal hyperexcitability, a hallmark of seizures. Furthermore, emerging research suggests that compounds with anticonvulsant properties may also exhibit neuroprotective effects, shielding neurons from damage in various neurological disorders.

Proposed Mechanism of Action of this compound

The anticonvulsant effect of this compound is thought to be mediated through a combination of actions that stabilize neuronal membranes and enhance inhibitory neurotransmission.

Acetylpheneturide_Mechanism_of_Action cluster_membrane Postsynaptic Neuron This compound This compound gaba_receptor GABAA Receptor This compound->gaba_receptor Enhances na_channel Voltage-Gated Na+ Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Modulates hyperpolarization Hyperpolarization gaba_receptor->hyperpolarization Cl- influx reduced_ap Reduced Action Potential Firing na_channel->reduced_ap Blocks Na+ influx reduced_neurotransmitter Reduced Excitatory Neurotransmitter Release ca_channel->reduced_neurotransmitter Reduces Ca2+ influx neuron_membrane Neuronal Membrane anticonvulsant_effect Anticonvulsant Effect hyperpolarization->anticonvulsant_effect reduced_ap->anticonvulsant_effect reduced_neurotransmitter->anticonvulsant_effect TBI_Workflow acclimatization Animal Acclimatization baseline Baseline Behavioral Testing acclimatization->baseline tbi TBI Induction (e.g., CCI) baseline->tbi treatment This compound Administration tbi->treatment post_tbi_behavior Post-TBI Behavioral Assessments treatment->post_tbi_behavior euthanasia Euthanasia and Tissue Collection post_tbi_behavior->euthanasia histology Histological Analysis euthanasia->histology biochemistry Biochemical Analysis euthanasia->biochemistry

Protocol for Acetylpheneturide Administration in Rodents: Application Notes for Preclinical Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and administration of Acetylpheneturide to rodents for the purpose of evaluating its anticonvulsant properties. This compound, a derivative of pheneturide, is classified as an anticonvulsant that has been shown to inhibit seizure activity in preclinical models.[1] This document outlines the necessary materials, vehicle formulation, and step-by-step procedures for administration in the context of standardized seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The provided protocols are intended to ensure accurate and reproducible results in the screening and characterization of this compound's efficacy.

Introduction to this compound

This compound, with the chemical name N-(acetylcarbamoyl)-2-phenylbutanamide, is an organic molecular entity with a molecular weight of 248.28 g/mol .[2] It is classified as an anticonvulsant and has been investigated for its ability to prevent or reduce the severity of seizures. Preclinical studies in mice have demonstrated its activity against both electrically and chemically induced seizures.[1] The oral lethal dose (LD50) in mice has been established at 1.17 g/kg.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol [2]
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[2]
CAS Number 13402-08-9
Therapeutic Class Anticonvulsant

Experimental Protocols

Vehicle Preparation for this compound

A suitable vehicle is crucial for the effective and safe administration of this compound in rodents. Based on protocols for the structurally related compound Pheneturide, the following formulation is recommended for creating a clear solution for intraperitoneal (IP) or oral (PO) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until a homogenous solution is formed.[3]

  • Add 50 µL of Tween-80 to the mixture and mix again.[3]

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[3]

  • Vortex the solution until it is clear and free of precipitates. This protocol is designed to yield a clear solution of at least 2.5 mg/mL.[3]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Administration to Rodents

The following protocols are based on standard procedures for anticonvulsant drug screening in mice.

Animal Models:

  • Male Swiss albino mice (25-30g) are commonly used.

Routes of Administration:

  • Intraperitoneal (IP) Injection: A common route for rapid absorption. Injections are administered into a lower abdominal quadrant.[4]

  • Oral Gavage (PO): Ensures a precise dose is delivered to the gastrointestinal tract.[4]

Recommended Volumes:

  • Mouse (IP): 5-10 mL/kg[5]

  • Mouse (PO): 10 mL/kg[5]

Anticonvulsant Activity Screening

This test is a model for generalized tonic-clonic seizures.

Procedure:

  • Administer this compound at the desired doses via the chosen route (IP or PO).

  • After a predetermined pretreatment time (typically 30-60 minutes), induce seizures using an electro-convulsometer.

  • Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through auricular or corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

This test is a model for myoclonic and generalized absence seizures.

Procedure:

  • Administer this compound at the desired doses via the chosen route (IP or PO).

  • After the pretreatment time, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg).

  • Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures during the observation period.

Data Presentation

All quantitative data from these experiments should be summarized in structured tables to allow for clear comparison of dose-dependent effects.

Table 1: Anticonvulsant Activity of this compound in Mice

Dose (mg/kg)Route of AdministrationPretreatment Time (min)MES Test (% Protection)scPTZ Test (% Protection)
Vehicle ControlIP/PO30/60
Dose 1IP/PO30/60
Dose 2IP/PO30/60
Dose 3IP/PO30/60

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis prep_vehicle Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) prep_drug Prepare this compound Solution prep_vehicle->prep_drug admin_drug Administer Drug to Mice (IP or PO) prep_drug->admin_drug mes_test MES Test (Electroshock) admin_drug->mes_test scptz_test scPTZ Test (Pentylenetetrazol) admin_drug->scptz_test observe Observe for Seizure Protection mes_test->observe scptz_test->observe analyze Analyze and Tabulate Results observe->analyze

Caption: Experimental workflow for anticonvulsant screening of this compound.

Signaling Pathways

The precise mechanism of action for this compound is not fully elucidated but is believed to involve modulation of ion channels to reduce neuronal excitability, a common mechanism for anticonvulsant drugs.

signaling_pathway This compound This compound ion_channels Voltage-Gated Ion Channels (e.g., Na+, Ca2+) This compound->ion_channels Modulates neuronal_excitability Reduced Neuronal Excitability ion_channels->neuronal_excitability Leads to seizure_suppression Seizure Suppression neuronal_excitability->seizure_suppression Results in

Caption: Postulated mechanism of action for this compound.

References

Application Notes and Protocols for Cell-Based Screening of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is a derivative of pheneturide, a compound historically classified as an anticonvulsant. Due to its structural similarities to other anticonvulsant and sedative-hypnotic agents, this compound is a candidate for screening campaigns aimed at identifying novel modulators of neuronal excitability. Its primary putative targets are central nervous system ion channels and receptors, particularly those involved in inhibitory neurotransmission.

These application notes provide a framework for the cell-based screening of this compound to characterize its neuroprotective potential and its activity on GABAergic signaling, a key pathway in regulating neuronal activity. The following protocols are designed to be adaptable for high-throughput screening (HTS) and lead optimization efforts.

Data Presentation

A critical aspect of compound screening is the quantitative assessment of its biological activity. Key parameters include the half-maximal inhibitory concentration (IC50) for antagonists or inhibitors, and the half-maximal effective concentration (EC50) for agonists or potentiators.

Note: A comprehensive search of publicly available scientific literature and databases did not yield quantitative cell-based assay data for this compound. The tables below are provided as templates to illustrate how experimental data for this compound would be presented.

Table 1: Neuroprotective Activity of this compound

Assay TypeCell TypeInducing AgentParameterThis compound Value (µM)Positive Control (e.g., Diazepam) Value (µM)
NeuroprotectionPrimary Hippocampal NeuronsGlutamateEC50Data Not AvailableExample: 5.0
Cell ViabilitySH-SY5YHydrogen PeroxideEC50Data Not AvailableExample: 10.0

Table 2: GABAA Receptor Modulation by this compound

Assay TypeReceptor SubtypeRadioligandParameterThis compound Value (µM)Positive Control (e.g., Diazepam) Value (µM)
Receptor Bindingα1β2γ2[3H]-FlunitrazepamKiData Not AvailableExample: 0.05
Functional (YFP)α1β2γ2GABA (EC20)EC50Data Not AvailableExample: 0.1

Table 3: Off-Target Liability of this compound

Assay TypeChannelCell LineParameterThis compound Value (µM)Positive Control (e.g., Astemizole) Value (µM)
hERG SafetyhERG K+ ChannelHEK293IC50Data Not AvailableExample: 0.01

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

Activation of the GABAA receptor, a ligand-gated ion channel, by its endogenous ligand GABA leads to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition. Many anticonvulsant and sedative drugs act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (α, β, γ subunits) GABA->GABAAR Binds Drug This compound (Putative Modulator) Drug->GABAAR Potentiates Cl_in Chloride Influx (Cl-) GABAAR->Cl_in Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway.

Experimental Protocols

Neuroprotection Assay against Excitotoxicity

This assay determines the ability of this compound to protect neurons from cell death induced by an excitotoxic agent like glutamate.

Neuroprotection_Workflow start Start: Primary Neuronal Culture plate_cells Plate cells in 96-well plates start->plate_cells add_compound Add this compound (and controls) plate_cells->add_compound add_glutamate Induce excitotoxicity (e.g., with Glutamate) add_compound->add_glutamate incubate Incubate for 24h add_glutamate->incubate add_dyes Add Propidium Iodide (PI) and Hoechst 33342 incubate->add_dyes image Image acquisition (High-Content Imaging) add_dyes->image analyze Analyze: - Total cell count (Hoechst) - Dead cell count (PI) - Calculate % neuroprotection image->analyze end End: EC50 Determination analyze->end

Caption: Workflow for the neuroprotection assay.

Methodology:

  • Cell Culture:

    • Culture primary hippocampal or cortical neurons in 96-well, poly-D-lysine coated plates.

    • Maintain cultures for 7-10 days to allow for mature synaptic connections to form.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.

    • Include a positive control (e.g., a known neuroprotective agent) and a vehicle control (e.g., 0.1% DMSO).

    • Add the compounds to the respective wells and incubate for 1 hour.

  • Excitotoxicity Induction:

    • Add a toxic concentration of glutamate (e.g., 50 µM) to all wells except the negative control wells.

    • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Staining and Imaging:

    • Add a solution containing Propidium Iodide (PI) to stain dead cells and Hoechst 33342 to stain the nuclei of all cells.

    • Incubate for 30 minutes.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Quantify the number of PI-positive (dead) cells and Hoechst-positive (total) cells per well.

    • Calculate the percentage of cell death for each concentration of this compound.

    • Determine the EC50 value by fitting the data to a dose-response curve.

GABAA Receptor Radioligand Binding Assay

This assay measures the affinity of this compound for the GABAA receptor by assessing its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow start Start: Prepare cell membranes expressing GABAA receptors incubate Incubate membranes with: 1. [3H]-Flunitrazepam (Radioligand) 2. This compound (Test compound) 3. Unlabeled ligand (for non-specific binding) start->incubate separate Separate bound from free radioligand (Rapid filtration) incubate->separate measure Measure radioactivity of bound ligand (Scintillation counting) separate->measure analyze Analyze data: - Calculate specific binding - Determine Ki from IC50 measure->analyze end End: Affinity (Ki) Determination analyze->end

Caption: Workflow for the GABAA receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the desired GABAA receptor subtype (e.g., HEK293 cells expressing α1β2γ2).

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes (20-50 µg of protein).

    • Add a fixed concentration of a radioligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]-Flunitrazepam).

    • Add varying concentrations of this compound.

    • For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., Diazepam).

    • Incubate at 4°C for 1 hour.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

YFP-Based Functional Assay for GABAA Receptor Modulation

This is a cell-based functional assay that measures the activity of the GABAA receptor chloride channel using a halide-sensitive Yellow Fluorescent Protein (YFP).

Methodology:

  • Cell Line:

    • Use a stable cell line co-expressing a GABAA receptor subtype and a halide-sensitive YFP (e.g., CHO-K1 cells).

  • Assay Protocol:

    • Plate the cells in a 96-well plate.

    • Wash the cells and replace the medium with a low-chloride buffer.

    • Add this compound at various concentrations, along with a sub-maximal concentration of GABA (e.g., EC20).

    • Measure the baseline YFP fluorescence.

    • Inject a high-chloride buffer to activate the GABAA receptor, leading to chloride influx and quenching of the YFP fluorescence.

    • Monitor the change in YFP fluorescence over time.

  • Data Analysis:

    • Calculate the rate of fluorescence quench for each well.

    • Plot the potentiation of the GABA response as a function of this compound concentration.

    • Determine the EC50 for potentiation.

Conclusion

The provided protocols offer a robust starting point for the in-vitro characterization of this compound. A tiered screening approach, beginning with neuroprotection and GABAA receptor functional assays, followed by binding and selectivity profiling, will enable a comprehensive understanding of the compound's cellular mechanism of action. Should this compound show promising activity, further investigation into its effects on other ion channels and its in-vivo efficacy in animal models of epilepsy would be warranted.

Application Notes and Protocols for Testing Acetylpheneturide Efficacy in the Kainate Model of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Temporal lobe epilepsy (TLE) is the most prevalent form of focal epilepsy in adults, often characterized by resistance to current pharmacological treatments. The kainate (KA) model of TLE in rodents is a widely utilized experimental paradigm that recapitulates key features of the human condition, including spontaneous recurrent seizures, hippocampal sclerosis, and mossy fiber sprouting.[1][2][3] Kainic acid, a potent agonist of ionotropic glutamate receptors, induces status epilepticus (SE), a prolonged period of seizure activity that triggers the epileptogenic process.[1][2] This model is invaluable for investigating the pathophysiology of TLE and for the preclinical evaluation of novel anticonvulsant therapies.

Acetylpheneturide is an anticonvulsant drug with a multifaceted mechanism of action. While its precise interactions are still under investigation, it is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), modulate voltage-gated sodium channels, and potentially influence calcium channels. These actions collectively reduce neuronal hyperexcitability, making this compound a candidate for controlling seizures.

These application notes provide a detailed framework for evaluating the efficacy of this compound in the kainate model of TLE. The protocols outlined below cover seizure induction, behavioral and electroencephalographic (EEG) monitoring, and post-mortem histological analysis.

I. Signaling Pathways in the Kainate Model and Putative Action of this compound

The administration of kainic acid leads to excessive activation of glutamate receptors, particularly kainate and AMPA receptors, resulting in a massive influx of Ca2+ and Na+ ions. This triggers a cascade of excitotoxic events, including mitochondrial dysfunction, oxidative stress, and activation of apoptotic and inflammatory pathways, ultimately leading to neuronal cell death, primarily in the hippocampus. The diagram below illustrates the key signaling events in the kainate model and the potential intervention points for this compound.

Kainate_Acetylpheneturide_Pathway Kainate Kainic Acid GluR Kainate/AMPA Receptors Kainate->GluR Agonist Ion_Influx ↑ Na+ & Ca2+ Influx GluR->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization SE Status Epilepticus Depolarization->SE Excitotoxicity Excitotoxicity Cell_Death Neuronal Cell Death (Hippocampus) Excitotoxicity->Cell_Death SE->Excitotoxicity Epileptogenesis Epileptogenesis SE->Epileptogenesis SRS Spontaneous Recurrent Seizures Epileptogenesis->SRS This compound This compound GABA_R GABAA Receptor This compound->GABA_R Enhances Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Modulates Cl_Influx ↑ Cl- Influx GABA_R->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Hyperpolarization->Depolarization Inhibits Na_Channel->Depolarization Contributes to Ca_Channel->Ion_Influx Contributes to

Caption: Kainate-induced excitotoxicity and this compound's targets.

II. Experimental Protocols

A. Animal Model and Kainate Administration

A widely used method for inducing status epilepticus is the repeated low-dose kainate administration, which helps to minimize variability and mortality.

1. Animals:

  • Species: Male Wistar or Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

  • Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Kainate Solution Preparation:

  • Dissolve kainic acid monohydrate (e.g., from Sigma-Aldrich) in sterile 0.9% saline to a final concentration of 5 mg/mL.

  • Adjust the pH to 7.2-7.4 with 0.1 M NaOH.

  • Filter-sterilize the solution through a 0.22 µm syringe filter.

3. Kainate Administration Protocol (Rat):

  • Administer an initial intraperitoneal (i.p.) injection of kainate at a dose of 5 mg/kg.

  • Subsequent injections of 2.5 mg/kg are given every 30 minutes until the animal exhibits continuous behavioral seizures (Stage 4 or 5 on the Racine scale) for at least 5 minutes.

B. This compound Formulation and Administration

Due to the lack of specific literature on this compound formulation for this model, a general approach for a poorly water-soluble compound is proposed.

1. Formulation:

  • This compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water or a mixture of 10% Tween 80 and 90% sterile saline.

  • The concentration should be calculated based on the desired dosage and a standard injection volume (e.g., 1-2 mL/kg for rats).

2. Administration Protocol:

  • Prophylactic Treatment: Administer this compound (or vehicle control) i.p. 30-60 minutes before the first kainate injection.

  • Therapeutic Treatment: Administer this compound (or vehicle control) i.p. after the onset of status epilepticus (e.g., 30 minutes into continuous Stage 4/5 seizures).

C. Behavioral and EEG Monitoring

Continuous monitoring is crucial for accurately assessing seizure severity and the efficacy of the treatment.

1. Behavioral Seizure Scoring (Racine Scale):

  • Record and score seizure behavior for at least 4 hours following the first kainate injection.

  • Stage 1: Mouth and facial movements.

  • Stage 2: Head nodding.

  • Stage 3: Forelimb clonus.

  • Stage 4: Rearing with forelimb clonus.

  • Stage 5: Rearing and falling with generalized tonic-clonic seizures.

2. EEG Recording (Optional but Recommended):

  • For detailed analysis, animals can be implanted with cortical or hippocampal electrodes at least one week prior to the experiment.

  • Record EEG activity continuously throughout the experiment to correlate with behavioral observations and to detect non-convulsive seizure activity.

D. Experimental Workflow

The following diagram outlines the experimental workflow for testing the efficacy of this compound.

Experimental_Workflow Animal_Prep Animal Acclimation & (Optional) EEG Implantation Grouping Random Assignment to Groups: - Vehicle + Kainate - this compound + Kainate Animal_Prep->Grouping Drug_Admin This compound/Vehicle Administration (i.p.) Grouping->Drug_Admin Kainate_Admin Kainate Administration (i.p.) (Repeated low-dose) Drug_Admin->Kainate_Admin Monitoring Behavioral & EEG Monitoring (4 hours) Kainate_Admin->Monitoring Termination Termination of Status Epilepticus (e.g., with Diazepam) Monitoring->Termination Data_Analysis Data Analysis Monitoring->Data_Analysis Histology Tissue Collection (24h-72h post-SE) & Histological Analysis Termination->Histology Histology->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening of Acetylpheneturide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is a pharmaceutical compound with known anticonvulsant properties. Its mechanism of action is believed to involve the modulation of key central nervous system targets, including GABAergic pathways and voltage-gated ion channels. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound derivatives to identify promising new therapeutic candidates for neurological disorders.

The primary objective of this HTS campaign is to screen a library of this compound derivatives to identify compounds with potent and selective activity on specific molecular targets. The assays outlined below are designed to be robust, scalable, and compatible with automated HTS platforms.

Target Signaling Pathways

The primary signaling pathways targeted in this screening campaign are based on the known mechanisms of action of anticonvulsant drugs and the putative targets of this compound. The main targets include the GABA-A receptor, voltage-gated sodium channels, and voltage-gated calcium channels.[1] Modulation of these targets can lead to a decrease in neuronal excitability, a key factor in seizure prevention.

G cluster_0 Neuronal Membrane cluster_1 GABA-A Receptor cluster_2 Voltage-Gated Na+ Channel cluster_3 Voltage-Gated Ca2+ Channel cluster_4 Cellular Response GABA GABA Receptor GABA-A R GABA->Receptor Binds Cl_ion Cl- Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Na_channel Na+ Channel Na_ion Na+ Na_channel->Na_ion Influx Action_Potential Action Potential Na_ion->Action_Potential Depolarization Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Action_Potential->Decreased_Excitability Inhibition of Neurotransmitter_Release->Decreased_Excitability Inhibition of Acetylpheneturide_Derivative This compound Derivative Acetylpheneturide_Derivative->Receptor Potentiates Acetylpheneturide_Derivative->Na_channel Inhibits Acetylpheneturide_Derivative->Ca_channel Inhibits

Figure 1: Putative Signaling Pathways for this compound Derivatives.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a large library of compounds and identify promising hits for further development. The workflow consists of primary screening, dose-response confirmation, and secondary assays for selectivity and mechanism of action studies.

G start Start: this compound Derivative Library primary_screening Primary HTS: - GABA-A Receptor Assay - Sodium Channel Assay - Calcium Channel Assay (Single Concentration) start->primary_screening hit_identification Hit Identification (Activity Threshold) primary_screening->hit_identification dose_response Dose-Response Confirmation (IC50/EC50 Determination) hit_identification->dose_response Active inactive Inactive Compounds hit_identification->inactive Inactive hit_confirmation Hit Confirmation (Potency & Efficacy) dose_response->hit_confirmation secondary_assays Secondary Assays: - Ion Channel Selectivity Profiling - In vitro ADME/Tox Assays hit_confirmation->secondary_assays Confirmed hit_confirmation->inactive Not Confirmed sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Selection lead_optimization->end

Figure 2: High-Throughput Screening Workflow.

Data Presentation

Quantitative data from the HTS campaign should be summarized in structured tables to facilitate comparison and analysis. The following tables provide examples of how to present the data for primary screening, dose-response analysis, and selectivity profiling.

Table 1: Primary Screening Results

Compound IDConcentration (µM)GABA-A Receptor Activity (% of Control)Sodium Channel Inhibition (%)Calcium Flux Inhibition (%)
APD-001101528578
APD-00210105128
APD-00310989288
APD-004101803525
APD-0051011052

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDGABA-A Receptor EC50 (µM)Sodium Channel IC50 (µM)Calcium Channel IC50 (µM)
APD-0011.20.81.5
APD-003>500.50.7
APD-0040.915.220.1

Table 3: Ion Channel Selectivity Profile

Compound IDNav1.1 IC50 (µM)Nav1.2 IC50 (µM)Nav1.5 IC50 (µM)Cav1.2 IC50 (µM)Cav2.2 IC50 (µM)
APD-0010.71.1>502.51.8
APD-0030.40.6>501.20.9
APD-00425.618.3>10035.428.9

Experimental Protocols

High-Throughput GABA-A Receptor Potentiation Assay

This protocol describes a fluorescence-based assay to measure the potentiation of GABA-A receptor activity by test compounds. The assay utilizes a membrane potential-sensitive dye to detect the influx of chloride ions upon receptor activation.

Materials:

  • HEK293 cells stably expressing the human GABA-A receptor (e.g., α1β2γ2s subtype)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • GABA (gamma-aminobutyric acid)

  • Positive control (e.g., Diazepam)

  • Test compounds (this compound derivatives)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the HEK293-GABA-A cells into 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds and controls in assay buffer. Add 5 µL of the compound solution to the appropriate wells.

  • GABA Addition and Signal Detection: Prepare a sub-maximal concentration of GABA (e.g., EC20) in assay buffer. Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation), add 25 µL of the GABA solution to each well and immediately begin recording the fluorescence signal (Ex/Em = 530/565 nm) for 180 seconds.

  • Data Analysis: Calculate the percentage of potentiation relative to the response of the positive control.

High-Throughput Sodium Channel Inhibition Assay

This protocol details a fluorescence-based assay to screen for inhibitors of voltage-gated sodium channels using a sodium-sensitive dye.

Materials:

  • CHO or HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Nav1.2)

  • Assay buffer (as above)

  • Sodium-sensitive dye (e.g., ION NaTRIUM Green-2 AM)

  • Sodium channel activator (e.g., Veratridine)

  • Positive control (e.g., Tetrodotoxin)

  • Test compounds

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Plate the sodium channel-expressing cells in 384-well plates at a density of 30,000 cells per well and incubate overnight.

  • Dye Loading: Prepare the sodium-sensitive dye solution. Remove the culture medium and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Add 5 µL of the test compound or control solutions to the wells and incubate for 15 minutes at room temperature.

  • Channel Activation and Signal Reading: Prepare the veratridine solution in assay buffer. Using a fluorescence plate reader, add 25 µL of the veratridine solution to each well and immediately measure the fluorescence intensity (Ex/Em = 520/545 nm) over 120 seconds.

  • Data Analysis: Determine the percentage of inhibition of the veratridine-induced sodium influx for each compound.

High-Throughput Calcium Flux Assay

This protocol outlines a method to screen for inhibitors of voltage-gated calcium channels using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing a human voltage-gated calcium channel subtype (e.g., Cav2.2)

  • Assay buffer

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Depolarizing agent (e.g., KCl)

  • Positive control (e.g., Nifedipine)

  • Test compounds

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the calcium channel-expressing cells into 384-well plates at a density of 25,000 cells per well and incubate overnight.

  • Dye Loading: Prepare the Fluo-8 AM dye solution. Remove the culture medium and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 5 µL of the test compound or control solutions to the wells.

  • Depolarization and Fluorescence Measurement: Prepare a high-potassium solution (e.g., 90 mM KCl in assay buffer). Using a fluorescence plate reader, add 25 µL of the high-potassium solution to induce depolarization and immediately record the fluorescence signal (Ex/Em = 490/525 nm) for 180 seconds.

  • Data Analysis: Calculate the percentage of inhibition of the KCl-induced calcium influx for each test compound.

References

Application Notes and Protocols for In-Vitro Stability Testing of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, a derivative of urea and an analogue of phenacemide, is a pharmaceutical compound with anticonvulsant properties. Ensuring the stability of active pharmaceutical ingredients (APIs) like this compound is a critical aspect of drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. This document provides detailed application notes and protocols for the in-vitro stability testing of this compound through forced degradation studies. These protocols are designed to identify potential degradation products and establish a stability-indicating analytical method, crucial for regulatory submissions and ensuring product quality.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1] These studies involve subjecting the API to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition.[1][2] The information gathered is vital for developing stable formulations, determining appropriate storage conditions, and selecting suitable packaging materials.

Predicted Degradation Pathways of this compound

Based on its chemical structure, which features both amide and urea functionalities, this compound is susceptible to degradation through several pathways. The primary routes of degradation are predicted to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide and urea linkages in this compound are prone to hydrolysis under acidic and basic conditions. Acid-catalyzed hydrolysis is expected to cleave the amide bond, yielding 2-phenylbutanoic acid and N-acetylurea. Base-catalyzed hydrolysis can lead to the formation of 2-phenylbutanamide and acetic acid, or further breakdown of the urea moiety.

  • Oxidative Degradation: The phenyl ring and the benzylic carbon atom are potential sites for oxidation. The use of a strong oxidizing agent like hydrogen peroxide can lead to the formation of hydroxylated derivatives or cleavage of the molecule.

  • Photolytic Degradation: Exposure to UV or visible light may induce photolytic degradation, potentially involving the phenyl ring and leading to the formation of photo-adducts or cleavage products.

  • Thermal Degradation: High temperatures can provide the energy required for the cleavage of the weaker bonds in the molecule, leading to various degradation products.

Below is a diagram illustrating the potential degradation pathways of this compound.

Acetylpheneturide_Degradation cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+/OH- Oxidation Oxidation This compound->Oxidation H2O2 Photolysis Photolysis This compound->Photolysis UV/Vis Light Thermal Thermal Stress This compound->Thermal Heat Product1 2-Phenylbutanoic Acid Hydrolysis->Product1 Product2 N-Acetylurea Hydrolysis->Product2 Product3 2-Phenylbutanamide Hydrolysis->Product3 Product4 Acetic Acid Hydrolysis->Product4 Product5 Hydroxylated Derivatives Oxidation->Product5 Degradation_Products Degradation Products Photolysis->Degradation_Products Thermal->Degradation_Products

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is proposed for the analysis of this compound and its degradation products.[3] This method should be capable of separating the parent drug from all potential impurities and degradation products.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable for compounds with aromatic rings like this compound.

ParameterRecommended Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30°C
Sample Solvent Acetonitrile:Water (50:50, v/v)

Note: This method is a starting point and should be optimized for system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and validated according to ICH guidelines.

Preparation of Solutions
  • Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound in the sample solvent to obtain a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the sample solvent to a final concentration of 100 µg/mL for analysis.

Forced Degradation Studies

The goal is to achieve 5-20% degradation of the drug substance.[4] The duration of stress exposure may need to be adjusted based on preliminary results.

3.1 Acid Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours in a water bath.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Dilute to a final concentration of 100 µg/mL with the sample solvent and inject into the HPLC system.

3.2 Base Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 8 hours.

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with the sample solvent and inject into the HPLC system.

3.3 Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the sample solvent and inject into the HPLC system.

3.4 Thermal Degradation

  • Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.

  • After exposure, dissolve the sample in the sample solvent to obtain a concentration of 100 µg/mL and inject into the HPLC system.

3.5 Photolytic Degradation

  • Expose a solution of this compound (100 µg/mL in sample solvent) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period (e.g., 24 hours).

  • A control sample should be kept in the dark under the same conditions.

  • Inject the exposed and control samples into the HPLC system.

The following diagram outlines the general workflow for the forced degradation studies.

Forced_Degradation_Workflow start Start: this compound Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid Hydrolytic base Base Hydrolysis (0.1M NaOH, RT) stress_conditions->base Hydrolytic oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation Oxidative thermal Thermal Stress (80°C, solid) stress_conditions->thermal Thermal photo Photolytic Stress (UV/Vis light) stress_conditions->photo Photolytic neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Analysis (Peak Purity, Mass Balance) hplc->data end End: Stability Profile data->end

Caption: Experimental workflow for forced degradation studies.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration% Assay of this compound% DegradationNo. of Degradation ProductsRRT of Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours
Base Hydrolysis 0.1 M NaOH8 hours
Oxidative 3% H₂O₂24 hours
Thermal 80°C48 hours
Photolytic (UV) 254 nm24 hours
Photolytic (Vis) ICH Q1B24 hours
Control No Stress-
  • % Assay of this compound: Calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed standard.

  • % Degradation: 100 - % Assay.

  • RRT (Relative Retention Time): Retention time of the degradation product / Retention time of the this compound peak.

Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting in-vitro stability testing of this compound. By performing forced degradation studies and utilizing a stability-indicating HPLC method, researchers can gain a thorough understanding of the degradation profile of this compound. This information is invaluable for the development of a stable and effective pharmaceutical product. It is crucial to validate the analytical method and characterize the major degradation products using techniques such as mass spectrometry (MS) to ensure the safety and quality of the final drug formulation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acetylpheneturide Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues associated with Acetylpheneturide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an anticonvulsant drug.[1][2] Its therapeutic efficacy can be limited by its poor aqueous solubility, which can lead to low bioavailability and variable absorption. Overcoming solubility challenges is crucial for developing effective oral dosage forms and achieving consistent therapeutic outcomes.

Q2: What are the general signs of solubility issues in my experiments?

Common indicators of poor solubility during your experiments include:

  • Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: Variability in data from assays such as cell-based studies or pharmacokinetic analyses.

  • Low Bioavailability: In vivo studies showing minimal absorption of the compound after oral administration.

  • Difficulty in Formulation: Challenges in preparing a stable and homogenous solution at the desired concentration.

Q3: What initial steps can I take to assess the solubility of this compound?

A fundamental first step is to determine the equilibrium solubility of your this compound batch in various relevant aqueous media. A general protocol involves shaking an excess amount of the solid drug in the solvent until equilibrium is reached, followed by measuring the concentration of the dissolved drug.[3][4][5][6][7] It is recommended to test solubility in buffers at different pH values that mimic physiological conditions (e.g., pH 1.2, 4.5, and 6.8).[8]

Troubleshooting Guide: Low Aqueous Solubility of this compound

This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound in your research.

Problem: this compound precipitates out of my aqueous buffer.

Possible Causes and Solutions:

  • Solution is Supersaturated: You may be exceeding the intrinsic solubility of this compound in your chosen buffer.

    • Solution 1: Decrease Concentration: Reduce the concentration of this compound to below its saturation point.

    • Solution 2: Alter pH: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[9][10]

    • Solution 3: Use a Co-solvent: Introduce a water-miscible organic solvent in which this compound is more soluble. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][11]

  • Common Ion Effect: If your buffer contains ions that are also present in your this compound salt (if applicable), it can suppress solubility.

    • Solution: Switch to a buffer system that does not share common ions.

Problem: Inconsistent results in cell-based assays.

Possible Cause and Solution:

  • Precipitation in Culture Media: this compound may be precipitating over time in the complex cell culture medium, leading to variable concentrations of the active compound.

    • Solution 1: Prepare Fresh Solutions: Make fresh dilutions of this compound from a stock solution immediately before each experiment.

    • Solution 2: Use a Solubilizing Excipient: Incorporate a non-toxic solubilizing agent, such as a cyclodextrin, into your formulation.[8][10][11][12]

Quantitative Data Summary

Due to the limited availability of public quantitative solubility data for this compound, the following table is provided as a template for researchers to systematically record their own experimental findings. This will aid in the comparison of different solubilization strategies.

Solvent System Temperature (°C) This compound Solubility (mg/mL) Method of Determination Notes
Purified Water25Enter Experimental DataShake-Flask
Purified Water37Enter Experimental DataShake-Flask
pH 1.2 Buffer37Enter Experimental DataShake-FlaskSimulates gastric fluid
pH 6.8 Buffer37Enter Experimental DataShake-FlaskSimulates intestinal fluid
10% Ethanol in Water25Enter Experimental DataShake-Flask
Add other solvent systems as tested

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.[4][5][7]

Materials:

  • This compound powder

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound.

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the buffer. An excess is ensured when undissolved solid remains at the end of the experiment.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each buffer system.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Solid dispersion is a common technique to enhance the solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[3][4][5][6][7]

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A common volatile solvent (e.g., methanol, ethanol, or a mixture) in which both this compound and the carrier are soluble.

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Continue the evaporation until a solid film or mass is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Low Solubility Observed assess Assess Intrinsic Solubility (Shake-Flask Method) start->assess is_solubility_sufficient Is Solubility Sufficient for Desired Concentration? assess->is_solubility_sufficient yes Proceed with Experiment is_solubility_sufficient->yes Yes no Implement Solubilization Strategy is_solubility_sufficient->no No strategy Select Solubilization Technique: - Co-solvents - pH Adjustment - Solid Dispersion - Cyclodextrin Complexation no->strategy formulate Prepare Formulation strategy->formulate characterize Characterize Formulation (e.g., Dissolution Testing) formulate->characterize is_improvement_adequate Is Solubility Improvement Adequate? characterize->is_improvement_adequate is_improvement_adequate->yes optimize Optimize Formulation (e.g., change carrier, ratio) is_improvement_adequate->optimize No optimize->strategy

Troubleshooting workflow for addressing low solubility.
Signaling Pathway of GABAa Receptor Modulation

This compound is believed to act as an anticonvulsant by modulating neuronal excitability, potentially through interaction with GABAa receptors.[13][14][15][16][17][18][19] Enhanced solubility of this compound would lead to a higher concentration of the drug at the receptor site, potentially resulting in more effective modulation of the GABAa receptor. The following diagram illustrates the general signaling pathway of a GABAa receptor.

GABAa_Pathway cluster_neuron Postsynaptic Neuron GABAa GABAa Receptor (Ligand-gated ion channel) Cl_channel Chloride (Cl-) Channel GABAa->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition GABA GABA (Neurotransmitter) GABA->GABAa Binds This compound This compound (Positive Allosteric Modulator - Hypothetical) This compound->GABAa Enhances GABA Binding (Hypothetical)

GABAa receptor signaling pathway.

References

Technical Support Center: Acetylpheneturide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Acetylpheneturide.

Troubleshooting Guide

Q1: My final this compound product shows a lower than expected melting point and broad peaks in the NMR spectrum. What could be the cause?

A1: A depressed and broad melting point, along with broad NMR signals, strongly suggests the presence of impurities. These impurities can disrupt the crystal lattice of the final product. Common culprits include unreacted starting materials, by-products from side reactions, or degradation of the target molecule. It is crucial to perform analytical testing, such as HPLC or GC-MS, to identify and quantify these impurities.

Q2: I have an impurity with a similar retention time to this compound in my HPLC analysis. How can I confirm its identity?

A2: Co-elution in HPLC can be challenging. To resolve and identify the impurity, you can try the following:

  • Method Optimization: Modify the HPLC method by changing the mobile phase composition, gradient, flow rate, or column chemistry to improve separation.

  • High-Resolution Mass Spectrometry (HRMS): LC-MS analysis, particularly with an HRMS detector, can provide an accurate mass of the impurity, aiding in the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the impurity can provide structural information, which can be compared to the fragmentation pattern of this compound and potential by-products.

  • Preparative Chromatography: Isolate a sufficient quantity of the impurity using preparative HPLC for characterization by other techniques like NMR spectroscopy.

Q3: My synthesis of this compound resulted in a significant amount of a by-product identified as 1,3-bis(2-phenylbutyryl)urea. How can I prevent its formation?

A3: The formation of 1,3-bis(2-phenylbutyryl)urea suggests that the N-acetylurea or a related intermediate is reacting with two equivalents of the 2-phenylbutyrylating agent. To minimize this side reaction, consider the following strategies:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of the 2-phenylbutyrylating agent to the urea derivative. An excess of the acylating agent will favor the formation of the di-substituted by-product.

  • Controlled Addition: Add the 2-phenylbutyrylating agent slowly and at a controlled temperature to the reaction mixture containing the urea derivative. This can help to prevent localized excesses of the acylating agent.

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of the second acylation reaction more significantly than the desired first acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound synthesis?

A1: Based on a likely synthesis pathway involving the acylation of a urea derivative with a 2-phenylbutyryl synthon, the following are potential impurities:

  • Starting Materials: Unreacted 2-phenylbutyric acid, 2-phenylbutyryl chloride, or N-acetylurea.

  • By-products:

    • 1,3-bis(2-phenylbutyryl)urea: Formed from the di-acylation of the urea starting material.

    • 2-Phenylbutanamide: May arise from the reaction of the acylating agent with ammonia or other amine sources.

  • Degradation Products:

    • Hydrolysis of this compound can yield 2-phenylbutyric acid and N-acetylurea.

  • Isomeric Impurities:

    • (R/S)-Acetylpheneturide: If the synthesis starts with racemic 2-phenylbutyric acid, the final product will be a racemic mixture. Enantiomeric purity should be assessed if a specific stereoisomer is desired.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential to understand the stability of your compound and to develop stability-indicating analytical methods. A typical forced degradation study involves subjecting a solution of this compound to various stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid sample at a high temperature (e.g., 105 °C).

  • Photolytic Degradation: Exposing a solution of the compound to UV light.

Samples should be taken at various time points and analyzed by a stability-indicating method, typically HPLC, to track the formation of degradation products.

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for separation and quantification of impurities. A reversed-phase C18 column with a UV detector is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated impurities.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity NamePotential SourceTypical Analytical Method
2-Phenylbutyric AcidUnreacted starting materialHPLC, GC-MS (after derivatization)
N-AcetylureaUnreacted starting materialHPLC
1,3-bis(2-phenylbutyryl)ureaBy-product (di-acylation)HPLC, LC-MS
2-PhenylbutanamideBy-productHPLC, LC-MS
(R/S)-AcetylpheneturideIsomeric impurity (if using racemic starting material)Chiral HPLC

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

  • Sample Preparation: Prepare a headspace vial containing a known amount of the this compound sample and an appropriate solvent for dissolution.

Visualizations

Acetylpheneturide_Synthesis PB_acid 2-Phenylbutyric Acid PB_chloride 2-Phenylbutyryl Chloride PB_acid->PB_chloride Activation Acyl_agent Acylating Agent (e.g., SOCl2) Acyl_agent->PB_chloride N_acetylurea N-Acetylurea This compound This compound N_acetylurea->this compound PB_chloride->this compound Acylation

Caption: Plausible synthesis pathway for this compound.

Impurity_Formation cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation Pathways PB_chloride 2-Phenylbutyryl Chloride This compound This compound PB_chloride->this compound Unreacted_PB Unreacted 2-Phenylbutyryl Chloride PB_chloride->Unreacted_PB Incomplete Reaction Diacylated_urea 1,3-bis(2-phenylbutyryl)urea PB_chloride->Diacylated_urea Side Reaction N_acetylurea N-Acetylurea N_acetylurea->this compound Unreacted_urea Unreacted N-Acetylurea N_acetylurea->Unreacted_urea Incomplete Reaction This compound->Diacylated_urea Hydrolysis_products Hydrolysis Products (2-Phenylbutyric Acid + N-Acetylurea) This compound->Hydrolysis_products Degradation

Caption: Potential impurity formation pathways in this compound synthesis.

Troubleshooting_Workflow start Start: Impurity Detected identify Identify Impurity HPLC, LC-MS, GC-MS, NMR start->identify categorize Categorize Impurity identify:f1->categorize modify_workup Modify Workup & Purification identify:f0->modify_workup If isolation needed starting_material Starting Material categorize->starting_material Unreacted by_product By-product categorize->by_product Side Reaction degradation_product Degradation Product categorize->degradation_product Decomposition optimize_stoichiometry Optimize Stoichiometry & Reaction Conditions starting_material->optimize_stoichiometry by_product->optimize_stoichiometry adjust_storage Adjust Storage & Handling Conditions degradation_product->adjust_storage reanalyze Re-analyze Product optimize_stoichiometry->reanalyze modify_workup->reanalyze adjust_storage->reanalyze

Caption: A logical workflow for troubleshooting impurities.

Technical Support Center: Optimizing Acetylpheneturide Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Acetylpheneturide dosage in preclinical research settings. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: We are observing high toxicity and mortality in our rodent models at our initial dose ranges. What could be the cause and how can we mitigate this?

A1: High toxicity at initial doses is a common challenge in preclinical studies. Several factors could be contributing to this issue.

Possible Causes:

  • Inappropriate Starting Dose: The initial dose may be too high. It is crucial to start with a dose significantly lower than the predicted therapeutic dose, often derived from in vitro IC50 values or data from structurally similar compounds.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.

  • Rapid Absorption and High Cmax: The formulation may lead to a rapid absorption rate, causing a spike in plasma concentration (Cmax) that exceeds the maximum tolerated concentration.

  • Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to this compound.

Troubleshooting Steps:

  • Dose De-escalation: Immediately reduce the dose by 50-75% and perform a dose range-finding study with smaller, incremental dose increases.

  • Vehicle Control Group: Ensure a vehicle-only control group is included in your study to rule out vehicle-induced toxicity. If the vehicle is the issue, consider alternative, less toxic vehicles.

  • Pharmacokinetic (PK) Analysis: Conduct a preliminary PK study at a low, non-toxic dose to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help in designing a more appropriate dosing regimen.

  • Literature Review: Investigate the toxicity of structurally similar compounds, such as Phenacemide, to anticipate potential off-target effects and organ toxicities.

Q2: Our efficacy studies show a lack of a clear dose-response relationship. What steps should we take to address this?

A2: The absence of a clear dose-response relationship can be due to a variety of factors related to the experimental design and the compound's properties.

Possible Causes:

  • Inadequate Dose Range: The selected dose range may be too narrow or may not cover the therapeutic window.

  • High Data Variability: Significant inter-animal variability can mask a true dose-response effect.

  • Suboptimal Dosing Frequency: The dosing interval may be too long, allowing the drug concentration to fall below the effective level between doses.

  • Assay Sensitivity: The chosen efficacy endpoint or assay may not be sensitive enough to detect subtle changes in response.

Troubleshooting Steps:

  • Broaden the Dose Range: Test a wider range of doses, including both lower and higher concentrations, to capture the full spectrum of the dose-response curve.

  • Increase Sample Size: Increasing the number of animals per group can help to reduce the impact of individual variability and increase statistical power.

  • Optimize Dosing Regimen: Based on preliminary PK data, adjust the dosing frequency to maintain plasma concentrations within the predicted therapeutic range.

  • Refine Efficacy Endpoints: Utilize more sensitive and validated methods to measure the therapeutic effect. Consider including secondary, exploratory endpoints.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Based on its structural similarity to the anticonvulsant Phenacemide, this compound is hypothesized to act primarily by blocking voltage-gated sodium channels in neurons. This action would reduce neuronal hyperexcitability and suppress seizure propagation. It may also modulate other ion channels or neurotransmitter systems, which should be investigated in further mechanistic studies.

Q2: What are the key pharmacokinetic parameters to consider when optimizing the dosage of this compound?

A2: The following pharmacokinetic parameters are critical for establishing a safe and effective dosing regimen:

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

Q3: What are the recommended starting points for a dose-range finding study in rodents?

A3: For a novel compound like this compound where no prior in vivo data exists, a conservative approach is recommended. A common starting point is to use 1/10th of the in vitro IC50 value, converted to an in vivo dose, or to start with a low dose such as 1-5 mg/kg and escalate from there. It is essential to perform a thorough literature search for any data on similar compounds to inform the initial dose selection.

Q4: How can we establish the therapeutic window for this compound?

A4: The therapeutic window is the range of doses that produces a therapeutic effect without causing significant toxicity. To establish this, you need to conduct parallel dose-response studies for both efficacy and toxicity. The therapeutic index is often calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50). A larger therapeutic index indicates a wider margin of safety.

Data Presentation

Table 1: Hypothetical Dose-Ranging Efficacy of this compound in a Rodent Seizure Model

Dose Group (mg/kg, i.p.)NSeizure Score (Mean ± SEM)% Reduction in Seizure Severity vs. Vehicle
Vehicle105.0 ± 0.30%
10104.2 ± 0.416%
30102.5 ± 0.550%
100101.1 ± 0.278%

Table 2: Hypothetical Single-Dose Toxicity of this compound in Rodents

Dose Group (mg/kg, i.p.)NMortality (%)Observed Adverse Effects
Vehicle100None
50100Mild sedation
1501010Ataxia, pronounced sedation
3001040Severe ataxia, seizures, lethargy

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, i.p.)

ParameterValue (Mean ± SD)
Cmax (ng/mL)1250 ± 210
Tmax (hr)0.5 ± 0.1
t1/2 (hr)2.8 ± 0.5
AUC (0-inf) (ng·hr/mL)4500 ± 650
Vd (L/kg)1.2 ± 0.3
CL (L/hr/kg)2.2 ± 0.4

Experimental Protocols

Protocol 1: Dose-Response Efficacy Study in a Rodent Model of Chemically-Induced Seizures

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimation: Acclimate animals for at least 7 days before the experiment.

  • Grouping: Randomly assign animals to different dose groups (e.g., Vehicle, 10, 30, 100 mg/kg this compound) with n=10 per group.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 20% PEG400 in saline). Administer the assigned dose via intraperitoneal (i.p.) injection.

  • Seizure Induction: 30 minutes after drug administration, induce seizures by administering a convulsant agent (e.g., pentylenetetrazol, 85 mg/kg, s.c.).

  • Observation: Immediately after induction, observe each animal for 30 minutes and score the seizure severity using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the mean seizure scores between the vehicle and treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Single-Dose Acute Toxicity Study

  • Animal Model: Male and female Sprague-Dawley rats (180-220g).

  • Grouping: Assign animals to dose groups (e.g., Vehicle, 50, 150, 300 mg/kg this compound) with n=5 males and 5 females per group.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or i.p. injection).

  • Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Determine the LD50 (if possible) and identify any dose-related adverse effects.

Visualizations

G cluster_0 Troubleshooting High Toxicity HighToxicity High Toxicity Observed Cause1 Inappropriate Starting Dose? HighToxicity->Cause1 Cause2 Vehicle Toxicity? HighToxicity->Cause2 Cause3 Rapid Absorption? HighToxicity->Cause3 Solution1 Dose De-escalation Cause1->Solution1 Solution2 Vehicle Control Study Cause2->Solution2 Solution3 Conduct PK Study Cause3->Solution3

Caption: Troubleshooting workflow for addressing high toxicity.

G cluster_1 This compound Dose Optimization Workflow Start Start: In Vitro Data DoseRange Dose-Range Finding Study Start->DoseRange Efficacy Efficacy Studies DoseRange->Efficacy Toxicity Toxicity Studies DoseRange->Toxicity PK Pharmacokinetic Studies DoseRange->PK TherapeuticWindow Determine Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow PK->TherapeuticWindow End Optimized Dose TherapeuticWindow->End

Caption: Experimental workflow for dose optimization.

G cluster_2 Proposed Signaling Pathway of this compound This compound This compound NaChannel Voltage-Gated Sodium Channel This compound->NaChannel Blocks Depolarization Neuronal Depolarization NaChannel->Depolarization Inhibits Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Reduces Seizure Seizure Propagation Hyperexcitability->Seizure Suppresses

Caption: Proposed mechanism of action of this compound.

Technical Support Center: Enhancing the Bioavailability of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Acetylpheneturide.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound, N-(phenylacetyl)phenylethylurea, is a derivative of the anticonvulsant drug pheneturide. Like many Biopharmaceutics Classification System (BCS) Class II and IV drugs, its therapeutic efficacy can be limited by poor aqueous solubility, which in turn can lead to low and variable oral bioavailability.[1] Enhancing its bioavailability is crucial for achieving consistent therapeutic plasma concentrations and improving patient outcomes.

2. What are the primary strategies for improving the bioavailability of a poorly soluble compound like this compound?

Several established techniques can be employed to enhance the bioavailability of poorly soluble drugs.[1][2][3][4][5] These can be broadly categorized as:

  • Physical Modifications: Altering the physical properties of the drug substance.

    • Particle size reduction (micronization, nanosuspension)[1][2]

    • Modification of the crystal habit (polymorphs, amorphous forms)[3][4]

  • Formulation-Based Approaches: Incorporating the drug into advanced delivery systems.

    • Solid dispersions[1][2][5]

    • Complexation (e.g., with cyclodextrins)[1][2]

    • Lipid-based formulations (e.g., SEDDS, SMEDDS)[1]

  • Chemical Modifications: Creating a new chemical entity that is converted to the active drug in vivo.

    • Prodrug synthesis[2][6][7]

3. Is there a precedent for improving the bioavailability of structurally similar drugs?

Yes. A relevant example is phenytoin, another anticonvulsant with a similar core structure. A study demonstrated that N-acetylation of phenytoin to create a prodrug, N-acetyl-phenytoin, significantly increased its solubility and oral bioavailability in rats by 9 to 11 times compared to the parent drug.[8] This suggests that a prodrug strategy for this compound could be highly effective. Another study showed that intercalating phenytoin into a layered double hydroxide (LDH) nanocarrier enhanced its solubility and increased its relative bioavailability to 130.15% in rats.[9]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges in a question-and-answer format.

Problem: My micronization/nanosuspension of this compound is not resulting in a stable formulation, and I'm observing particle aggregation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inadequate Stabilizer Screen a variety of stabilizers (surfactants, polymers) at different concentrations.Stabilizers are crucial for preventing the aggregation of high-energy nanoparticles by providing a steric or electrostatic barrier.[1]
Incorrect Milling/Homogenization Parameters Optimize the energy input, duration, and temperature of the particle size reduction process.Over-processing can lead to amorphization and instability, while under-processing results in insufficient size reduction.
Solvent/Anti-solvent Issues (Precipitation Method) Ensure rapid and efficient mixing of the drug solution and anti-solvent. Test different solvent/anti-solvent systems.The rate of supersaturation is key to forming small, uniform nanoparticles.[1]

Experimental Protocol: Nanosuspension Preparation by Wet Milling

  • Preparation: Prepare a 1-5% (w/v) suspension of this compound in an aqueous solution containing a stabilizer (e.g., 0.5-2% Poloxamer 188 or Tween 80).

  • Milling: Introduce the suspension into a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Process: Mill at a high speed for 6-24 hours, ensuring the temperature is controlled to prevent degradation.

  • Analysis: Periodically withdraw samples to measure particle size distribution using dynamic light scattering (DLS) or laser diffraction.

  • Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • Characterization: Characterize the final product for particle size, zeta potential, crystallinity (via DSC or XRD), and dissolution rate.

Problem: The solid dispersion of this compound with a hydrophilic polymer shows no significant improvement in dissolution rate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Drug-Polymer Immiscibility Select a polymer with better miscibility with this compound. Use thermodynamic modeling or trial-and-error with polymers of varying polarities (e.g., PVP, HPMC, Soluplus®).For a solid dispersion to be effective, the drug should be molecularly dispersed or in an amorphous state within the polymer matrix.[5]
Drug Recrystallization Increase the drug-to-polymer ratio to ensure complete amorphization. Confirm the amorphous state using DSC or XRD.Crystalline drug within the dispersion will not exhibit enhanced solubility.[1]
Inappropriate Preparation Method Try a different method for preparing the solid dispersion (e.g., switch from solvent evaporation to hot-melt extrusion).The chosen method can significantly impact the final morphology and stability of the solid dispersion.[5]

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve both this compound and a carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Processing: Pulverize the dried solid dispersion and sieve to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion for drug content, dissolution enhancement (using a USP dissolution apparatus), and physical state (DSC/XRD).

Problem: My synthesized this compound prodrug is too stable and does not release the parent drug in simulated intestinal fluid.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Promoety is too Sterically Hindered Synthesize a new prodrug with a less sterically hindered promoiety or a more labile linker.The rate of enzymatic or chemical cleavage is highly dependent on the structure of the promoiety.[10][6]
Incorrect pH for Hydrolysis Evaluate the stability and hydrolysis rate of the prodrug across a range of pH values (e.g., pH 1.2, 6.8, 7.4) to simulate different physiological environments.The cleavage of many promoieties is pH-dependent.
Lack of Required Enzymes Test the prodrug's stability in the presence of relevant enzyme preparations (e.g., porcine liver esterase, intestinal homogenates).Many prodrugs are designed to be cleaved by specific enzymes that may not be present in simple buffer systems.[11]

Experimental Protocol: Synthesis and Evaluation of an N-Acetyl Prodrug (Analogous to N-acetyl-phenytoin)

  • Synthesis:

    • Dissolve this compound in an appropriate aprotic solvent (e.g., THF).

    • Add a non-nucleophilic base (e.g., sodium hydride) to deprotonate the urea nitrogen.

    • Slowly add acetyl chloride and allow the reaction to proceed at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the product using column chromatography.

    • Confirm the structure using ¹H NMR and Mass Spectrometry.

  • Solubility Assessment:

    • Determine the aqueous solubility of the N-acetyl-Acetylpheneturide prodrug and compare it to the parent compound using a shake-flask method at various pH values.

  • In Vitro Hydrolysis:

    • Incubate the prodrug in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8, with and without pancreatin).

    • Withdraw aliquots at various time points.

    • Quantify the amount of released this compound using a validated HPLC method.

  • Permeability Assay:

    • Assess the permeability of the prodrug and parent compound using a Caco-2 cell monolayer model.

III. Data Presentation

Table 1: Comparative Dissolution of this compound Formulations

Formulation Time (min) % Drug Dissolved
Unprocessed this compound155%
308%
6012%
Micronized this compound1525%
3040%
6060%
This compound:PVP K30 (1:4) Solid Dispersion1565%
3085%
6098%
N-Acetyl-Acetylpheneturide Prodrug15>95% (as prodrug)
30>99% (as prodrug)
60>99% (as prodrug)

Note: Data are hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of this compound and its Prodrug in Rats (Hypothetical Data)

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability
This compound20150 ± 354.01200 ± 250100%
N-Acetyl-Acetylpheneturide20 (equiv.)950 ± 1802.09600 ± 1500800%

Note: Data are hypothetical and for illustrative purposes, inspired by the N-acetyl-phenytoin study.[8]

IV. Visualizations

G cluster_0 Bioavailability Enhancement Strategies cluster_1 Techniques A Poorly Soluble Drug (this compound) B Physical Modification A->B C Formulation Approach A->C D Chemical Modification A->D B1 Micronization B->B1 B2 Nanosuspension B->B2 C1 Solid Dispersion C->C1 C2 Complexation C->C2 D1 Prodrug Synthesis D->D1 E Increased Dissolution & Permeability B1->E B2->E C1->E C2->E D1->E F Enhanced Bioavailability E->F

Caption: Logical workflow for selecting a bioavailability enhancement strategy.

G cluster_workflow Troubleshooting: Prodrug Hydrolysis Start Prodrug shows low hydrolysis in vitro CheckLinker Is the promoiety/linker sterically hindered? Start->CheckLinker ModifyLinker Synthesize prodrug with a more labile linker CheckLinker->ModifyLinker Yes CheckpH Is hydrolysis pH-dependent? CheckLinker->CheckpH No ModifyLinker->CheckpH TestpHRange Evaluate stability across physiological pH range (1.2-7.4) CheckpH->TestpHRange Yes CheckEnzymes Is cleavage enzyme-mediated? CheckpH->CheckEnzymes No TestpHRange->CheckEnzymes TestEnzymes Test with liver/intestinal homogenates CheckEnzymes->TestEnzymes Yes End Optimized Prodrug Cleavage CheckEnzymes->End No TestEnzymes->End

Caption: Decision tree for troubleshooting prodrug stability and cleavage.

References

Technical Support Center: Acetylpheneturide In Vitro Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylpheneturide in vitro. The information is designed to help identify and resolve potential instability issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems that may arise from this compound instability in in vitro assays.

Q1: I'm seeing lower than expected potency or inconsistent results in my cell-based assays. Could this compound be degrading?

A1: Yes, inconsistent or lower-than-expected activity can be a primary indicator of compound instability. This compound, containing amide and acetyl functional groups, may be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of certain enzymes in your cell culture media.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment from a solid form if possible.

  • Solvent Selection: Ensure the solvent used is compatible and does not promote degradation. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1]

  • pH of Media: Check the pH of your cell culture media. Prolonged incubation in acidic or alkaline media could lead to hydrolysis.

  • Incubation Time: Consider the duration of your experiment. If possible, run a time-course experiment to see if the compound's effect diminishes over time, suggesting degradation.

  • Storage of Stock Solutions: Review your storage conditions. Stock solutions should be stored at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q2: My analytical quantification (e.g., HPLC, LC-MS) of this compound in solution shows decreasing concentrations over time. What are the likely causes?

A2: A decrease in concentration over time strongly suggests degradation. The primary suspects are hydrolysis, and to a lesser extent, oxidation or photodecomposition.

Troubleshooting Steps:

  • Analyze for Degradants: Use a stability-indicating analytical method (e.g., gradient HPLC, LC-MS) to look for the appearance of new peaks that could be degradation products.

  • Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study. This involves exposing this compound solutions to stress conditions such as heat, light, acid, base, and oxidizing agents.

  • Control for pH: Prepare your solutions in buffers of varying pH (e.g., pH 3, 7, 9) to assess pH-dependent stability. The amide bonds in this compound are likely susceptible to acid and base-catalyzed hydrolysis.

  • Protect from Light: Store solutions in amber vials or wrap containers in foil to rule out photodegradation.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid this compound and its solutions?

A:

  • Solid Form: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]

  • Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q: In which solvent should I dissolve this compound?

A: this compound is soluble in DMSO.[1] For aqueous-based assays, prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer or media. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.

Q: What are the likely degradation products of this compound?

A: While specific degradation products are not extensively documented in the literature, based on its chemical structure, hydrolysis is a probable degradation pathway. This could lead to the cleavage of the amide bonds, potentially yielding pheneturide and acetic acid, or 2-phenylbutanoic acid and acetylurea.

Q: How can I assess the stability of this compound in my specific experimental conditions?

A: You can perform a simple stability study. Incubate your this compound solution under your experimental conditions (e.g., in cell culture media at 37°C) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

FormSolvent/StateStorage TemperatureDurationNotes
SolidN/A0 - 4°CShort-term (days to weeks)[1]Keep in a dry, dark place.
SolidN/A-20°CLong-term (months to years)[1]Ensure the container is tightly sealed.
SolutionDMSO-20°C or -80°CLong-termAliquot to avoid repeated freeze-thaw cycles.

Table 2: Hypothetical pH-Dependent Degradation of this compound at 37°C

Disclaimer: The following data is illustrative and not based on published experimental results for this compound. It is intended to demonstrate how stability data might be presented.

pHTime (hours)% Remaining this compound
3.02485%
5.02495%
7.42490%
9.02470%

Experimental Protocols

Protocol: Assessing this compound Stability in Aqueous Solution

  • Objective: To determine the stability of this compound in a buffered aqueous solution over time.

  • Materials:

    • This compound

    • DMSO (HPLC grade)

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC or LC-MS system with a suitable column (e.g., C18)

    • Amber vials

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4) in an amber vial. Ensure the final DMSO concentration is low (e.g., <1%).

    • Immediately after preparation (T=0), take a sample and analyze it by HPLC/LC-MS to determine the initial concentration.

    • Incubate the solution at a relevant temperature (e.g., 25°C for room temperature stability or 37°C for physiological conditions).

    • Take samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).

    • Analyze each sample by HPLC/LC-MS to quantify the remaining this compound.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

cluster_main Hypothesized Hydrolytic Degradation of this compound cluster_path1 Pathway 1 cluster_path2 Pathway 2 This compound This compound pheneturide Pheneturide This compound->pheneturide Hydrolysis (Amide Bond 1) acetic_acid Acetic Acid This compound->acetic_acid Hydrolysis (Amide Bond 1) phenylbutanoic_acid 2-Phenylbutanoic Acid This compound->phenylbutanoic_acid Hydrolysis (Amide Bond 2) acetylurea Acetylurea This compound->acetylurea Hydrolysis (Amide Bond 2)

Caption: Hypothesized degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute in Test Buffer/Media (e.g., 100 µM in PBS) prep->dilute t0 T=0 Analysis (HPLC/LC-MS) dilute->t0 incubate Incubate under Experimental Conditions dilute->incubate sampling Sample at Time Points (e.g., 1, 2, 4, 8, 24h) incubate->sampling analysis Analyze Samples (HPLC/LC-MS) sampling->analysis data Plot % Remaining vs. Time analysis->data

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent/Low Activity Observed check_solution Are solutions prepared fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh no_fresh No check_solution->no_fresh check_storage Are stock solutions stored correctly? (-20°C, minimal freeze-thaw) yes_fresh->check_storage prepare_fresh Action: Prepare fresh solutions for each experiment. no_fresh->prepare_fresh yes_storage Yes check_storage->yes_storage no_storage No check_storage->no_storage check_conditions Assess stability under experimental conditions (pH, temp). yes_storage->check_conditions correct_storage Action: Aliquot and store stock solutions properly. no_storage->correct_storage stable Stable check_conditions->stable unstable Unstable check_conditions->unstable other_factors Consider other experimental factors. stable->other_factors modify_protocol Action: Modify protocol (e.g., reduce incubation time). unstable->modify_protocol

Caption: Decision tree for troubleshooting inconsistent results.

References

Acetylpheneturide Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetylpheneturide (APT) formulation development. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and general formulation strategies.

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: The primary challenges in formulating this compound for oral delivery stem from its physicochemical properties, which are common for Biopharmaceutics Classification System (BCS) Class II or IV drugs.[1] Key challenges include:

  • Poor Aqueous Solubility : Like many central nervous system (CNS) drugs, APT is presumed to have low water solubility, which can limit its dissolution rate in the gastrointestinal (GI) tract, a critical step for absorption.[2][3]

  • Low Bioavailability : Poor solubility is a frequent cause of low and variable oral bioavailability.[3][4][5] The drug must be in a dissolved state to be absorbed across the gut wall.

  • First-Pass Metabolism : While specific data for APT is limited, drugs of this class can be subject to extensive metabolism in the liver after absorption, further reducing the amount of active drug reaching systemic circulation.[6]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is an anticonvulsant. Its mechanism is not fully elucidated but is believed to involve the modulation of neuronal excitability through several actions[7]:

  • Enhancement of GABAergic Inhibition : It may enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which reduces the likelihood of a neuron firing.[7]

  • Inhibition of Sodium Channels : By blocking voltage-gated sodium channels, it can reduce the generation and propagation of action potentials.[7]

  • Modulation of Calcium Channels : It might also influence calcium channels, which would reduce the release of excitatory neurotransmitters.[7]

Below is a diagram illustrating these proposed pathways.

cluster_neuron Postsynaptic Neuron Na_Channel Sodium Channel Action_Potential Reduced Neuronal Excitability Na_Channel->Action_Potential Ca_Channel Calcium Channel Ca_Channel->Action_Potential GABA_Receptor GABA Receptor GABA_Receptor->Action_Potential APT This compound (APT) APT->Na_Channel Inhibits APT->Ca_Channel Modulates APT->GABA_Receptor Enhances

Caption: Proposed mechanism of this compound on neuronal channels.

Q3: Which formulation strategies are recommended for enhancing the solubility and bioavailability of a poorly soluble drug like this compound?

A3: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility.[8][9] The choice depends on the specific properties of the drug and the desired release profile. Common approaches include:

  • Lipid-Based Formulations : Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and absorption.[5][6] When the formulation contacts GI fluids, it spontaneously forms a nanoemulsion, increasing the surface area for drug release.[6]

  • Solid Dispersions : Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form, which typically has higher solubility and dissolution rates than the crystalline form.[10][11]

  • Particle Size Reduction : Techniques like micronization or nanocrystallization increase the surface-area-to-volume ratio of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10]

  • Cocrystals : Forming a cocrystal with a benign coformer can alter the crystal lattice of the drug, leading to improved solubility and stability.[12][13]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues in a question-and-answer format.

Q4: My this compound formulation shows low drug loading and/or poor encapsulation efficiency. How can I troubleshoot this?

A4: This is a common issue, particularly with lipid-based or nanoparticle systems.

Potential Cause Troubleshooting Steps
Poor Drug Solubility in Lipid/Polymer 1. Screen a wider range of excipients (oils, surfactants, polymers) to find a system with higher solubilizing capacity for APT.
2. Consider using a co-solvent that is compatible with both the drug and the carrier system, but be mindful of potential precipitation upon dilution.
Drug Precipitation During Formulation 1. Optimize the manufacturing process parameters (e.g., temperature, stirring speed, rate of addition).
2. For amorphous solid dispersions, ensure the drug remains in a non-crystalline state by using a sufficient amount of a stabilizing polymer.
Incorrect Surfactant/Co-surfactant Ratio 1. In SNEDDS, systematically vary the ratio of surfactant to co-surfactant to optimize the nanoemulsion region in a ternary phase diagram.
2. Ensure the selected surfactants have an appropriate Hydrophile-Lipophile Balance (HLB) value for the chosen oil phase.

Q5: During dissolution testing, my formulation exhibits a slow or incomplete drug release. What should I investigate?

A5: Slow or incomplete release directly impacts bioavailability and must be addressed.

Potential Cause Troubleshooting Steps
Drug Recrystallization 1. For amorphous systems, the drug may be converting to a less soluble crystalline form in the dissolution medium. Confirm with solid-state characterization (e.g., XRD, DSC) of post-dissolution samples.
2. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state.[3]
Poor Wettability 1. The formulation may not be dispersing properly. Include or increase the concentration of a wetting agent or surfactant.[10]
Inadequate Dissolution Method 1. Ensure the dissolution medium has sufficient sink conditions. The total volume should be at least 3-5 times that required to dissolve the entire dose.
2. Review the apparatus (USP I or II), rotation speed, and medium pH to ensure they are appropriate for the formulation type and the drug's properties.[1]
3. For capsules that float, use a wire helix (sinker) as recommended by the USP.[1]

Q6: I am observing significant batch-to-batch variability in my formulation's performance. How can I improve consistency?

A6: Reproducibility is critical for regulatory approval and reliable clinical performance.

Potential Cause Troubleshooting Steps
Inconsistent Raw Materials 1. Source all excipients from a reputable supplier and obtain certificates of analysis for each lot.[14]
2. Perform basic identity and quality tests on incoming materials.
Uncontrolled Process Parameters 1. Identify Critical Process Parameters (CPPs) in your manufacturing process (e.g., homogenization time, temperature, drying rate).
2. Implement strict Standard Operating Procedures (SOPs) and monitor CPPs for every batch.
Formulation Instability 1. The formulation may be physically or chemically unstable. Conduct a formal stability study under accelerated and long-term conditions (as per ICH guidelines).
2. Assess key stability-indicating parameters such as drug content, impurity profile, particle size, and dissolution rate over time.

The following workflow provides a systematic approach to troubleshooting these common issues.

Start Problem Observed Decision1 Low Drug Loading? Start->Decision1 Decision2 Slow/Incomplete Release? Decision1->Decision2 No Solubility Screen Excipients & Optimize Solvents Decision1->Solubility Yes Decision3 High Batch Variability? Decision2->Decision3 No Recrystal Add Precipitation Inhibitor / Check Polymorph Decision2->Recrystal Yes RawMat Qualify Raw Materials Decision3->RawMat Yes End Problem Resolved Decision3->End No Process1 Optimize Process Parameters Solubility->Process1 Stability Conduct Stability Studies Process1->Stability Process1->End Wetting Incorporate Wetting Agents Recrystal->Wetting Wetting->End RawMat->Process1 Stability->End

Caption: Troubleshooting decision tree for formulation issues.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for experiments crucial to the development and evaluation of an improved this compound formulation.

Protocol 1: Preparation of an this compound-Loaded SNEDDS

Objective: To formulate a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to enhance the solubility of this compound.

Materials:

  • This compound (APT)

  • Oil Phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Methodology:

  • Solubility Screening: Determine the saturation solubility of APT in various oils, surfactants, and co-surfactants. Place an excess amount of APT in 2 mL of each vehicle. Vortex for 30 minutes and then shake in an isothermal shaker at 25°C for 48 hours to reach equilibrium. Centrifuge the samples at 5000 rpm for 15 minutes. Dilute the supernatant with a suitable solvent (e.g., methanol) and quantify the APT concentration using a validated HPLC method.

  • Constructing Ternary Phase Diagrams: Based on solubility data, select the most promising oil, surfactant, and co-surfactant. Prepare a series of blank formulations with varying ratios of the three components (e.g., Surfactant:Co-surfactant ratios of 1:1, 2:1, 3:1). Titrate each mixture with the oil phase, observing for phase separation or turbidity. Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • SNEDDS Formulation: Select an optimal ratio from the nanoemulsion region. Dissolve the required amount of APT in the co-surfactant and surfactant mixture with gentle heating (if necessary). Add the oil phase and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the prepared SNEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the rate of emulsification and the final appearance (clarity/transparency) of the resulting nanoemulsion.

    • Droplet Size and Zeta Potential: Dilute the formulation in deionized water and measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 2: In Vitro Dissolution Testing for Enhanced Formulations

Objective: To compare the dissolution profile of an enhanced APT formulation (e.g., SNEDDS) against the pure drug.

Apparatus: USP Dissolution Apparatus II (Paddle Method).

Materials:

  • Pure APT powder

  • APT-loaded formulation (e.g., SNEDDS filled into hard gelatin capsules)

  • Dissolution Media: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate buffer (pH 6.8).

Methodology:

  • Media Preparation: Prepare and de-gas the dissolution media.[1]

  • Apparatus Setup: Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Introduce a sample of pure APT or one capsule of the APT formulation into each dissolution vessel.

  • Sampling: Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for APT concentration using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the percentage of drug released versus time for both the pure drug and the enhanced formulation to compare their dissolution profiles.

The general workflow for formulation development and testing is outlined below.

cluster_dev Formulation Development cluster_char Characterization & Testing cluster_preclin Preclinical Evaluation Excipient Excipient Solubility & Compatibility Screening Formulate Prototype Formulation (e.g., SNEDDS, Solid Dispersion) Excipient->Formulate Optimize Process & Composition Optimization Formulate->Optimize Physico Physicochemical Characterization (Size, PDI, Morphology) Optimize->Physico Dissolution In Vitro Dissolution & Release Studies Physico->Dissolution Stability ICH Stability Testing Dissolution->Stability Permeability In Vitro Permeability (e.g., Caco-2) Stability->Permeability PK In Vivo Pharmacokinetic (PK) Studies Permeability->PK

Caption: General workflow for novel formulation development.

References

Technical Support Center: Acetylpheneturide Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Acetylpheneturide is a compound for which there is limited publicly available clinical data. Much of the information provided in this technical support center is based on the known pharmacology of structurally related anticonvulsant compounds (e.g., other phenylacetylurea derivatives) and general principles of anticonvulsant therapy. Researchers should exercise caution and conduct thorough independent investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is believed to exert its anticonvulsant effects through a multi-faceted mechanism, primarily by modulating neuronal excitability. Its proposed actions include:

  • Enhancement of GABAergic Inhibition: Like many anticonvulsants, it is thought to potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).

  • Modulation of Voltage-Gated Sodium Channels: It may also block voltage-gated sodium channels, which are crucial for the propagation of action potentials.

  • Inhibition of Voltage-Gated Calcium Channels: There is also a possibility of interaction with voltage-gated calcium channels.

Q2: What are the potential major challenges in the clinical application of this compound?

Based on data from structurally similar compounds, researchers should be aware of the following potential challenges:

  • Hepatotoxicity: Liver function should be monitored closely, as other phenylacetylurea derivatives have been associated with liver damage.

  • Hematological Disorders: Regular blood counts are advisable to monitor for potential adverse hematological effects.

  • Central Nervous System (CNS) Effects: Drowsiness, dizziness, and ataxia are common side effects of this class of anticonvulsants.

  • Drug-Drug Interactions: Co-administration with other CNS depressants can lead to additive sedative effects.[1]

  • Hypersensitivity Reactions: Skin rashes, which can be severe, are a known risk with some anticonvulsants.[2]

Q3: Are there any known drug interactions with this compound?

While specific interaction studies for this compound are not widely available, interactions can be anticipated based on its presumed mechanism and the properties of similar anticonvulsants. Caution is advised when co-administering this compound with:

  • Other CNS Depressants (e.g., benzodiazepines, barbiturates, alcohol): Increased risk of sedation and respiratory depression.

  • Other Anticonvulsants: Potential for additive effects or altered metabolism.

  • Drugs Metabolized by Cytochrome P450 Enzymes: The metabolic pathway of this compound is not well-documented, but interactions are possible.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High inter-individual variability in plasma concentrations Genetic polymorphisms in metabolizing enzymes. Drug-drug interactions affecting metabolism. Poor oral bioavailability.Conduct pharmacokinetic studies to determine population variability. Genotype patients for relevant metabolizing enzymes. Carefully review concomitant medications.
Unexpected adverse events (e.g., severe rash, elevated liver enzymes) Hypersensitivity reaction. Dose-related toxicity.Discontinue the drug immediately. Provide supportive care. Report the adverse event to the relevant regulatory authorities. Consider a lower starting dose and slower titration in future studies.
Lack of therapeutic efficacy at standard doses Poor absorption or rapid metabolism. Drug resistance. Incorrect diagnosis.Measure plasma drug concentrations to ensure they are within the expected therapeutic range. Re-evaluate the patient's diagnosis and seizure type. Consider combination therapy with another anticonvulsant.
Difficulty in formulating a stable and bioavailable oral dosage form Poor aqueous solubility of the active pharmaceutical ingredient (API).Explore formulation strategies for poorly soluble drugs, such as particle size reduction (nanomilling), amorphous solid dispersions, or lipid-based formulations.[3]

Quantitative Data Summary

There is a significant lack of publicly available quantitative clinical data for this compound. The following table provides an illustrative summary of the types of pharmacokinetic parameters that would be important to determine in clinical studies, with hypothetical values for demonstration purposes.

Parameter Hypothetical Value Significance
Bioavailability (F) ~40-60%A low and variable bioavailability can contribute to unpredictable therapeutic effects.
Time to Peak Plasma Concentration (Tmax) 2-4 hoursDetermines the onset of action.
Elimination Half-life (t1/2) 8-12 hoursDictates the dosing frequency required to maintain therapeutic concentrations.
Volume of Distribution (Vd) 0.5-1.0 L/kgIndicates the extent of drug distribution into tissues.
Protein Binding >90%High protein binding can lead to significant drug-drug interactions.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and requires optimization and validation for this compound.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Vortex the mixture and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength determined by the absorption maximum of this compound.

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Ca_Channel Voltage-Gated Ca++ Channel Glutamate_Receptor Glutamate Receptor Vesicle->Glutamate_Receptor Glutamate Release GABA_Receptor GABA-A Receptor This compound This compound This compound->Na_Channel Inhibition This compound->Ca_Channel Inhibition This compound->GABA_Receptor Potentiation

Caption: Proposed Mechanism of Action of this compound.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-Marketing Formulation Formulation Development (e.g., for poor solubility) PK_PD Animal Pharmacokinetics & Pharmacodynamics Formulation->PK_PD Tox Toxicology Studies PK_PD->Tox Phase1 Phase I: Safety & Tolerability in Healthy Volunteers Tox->Phase1 Phase2 Phase II: Efficacy & Dose-Ranging in Patients Phase1->Phase2 Phase3 Phase III: Pivotal Efficacy & Safety Studies Phase2->Phase3 Phase4 Phase IV: Post-Marketing Surveillance Phase3->Phase4

Caption: General Experimental Workflow for Anticonvulsant Drug Development.

References

Acetylpheneturide Resistance in Epilepsy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding acetylpheneturide resistance in epilepsy research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an anticonvulsant?

This compound is an anticonvulsant medication used in the management of epilepsy.[1][2] Its mechanism of action is thought to be multifaceted, primarily involving the enhancement of inhibitory neurotransmission and the reduction of neuronal excitability.[1] Key proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound may facilitate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By potentiating GABAergic signaling, it helps to suppress the excessive neuronal firing that characterizes seizures.[1]

  • Modulation of Voltage-Gated Ion Channels: The drug may also exert its effects by inhibiting sodium and calcium channels.[1] Blockade of these channels can reduce the propagation of action potentials and decrease the release of excitatory neurotransmitters.[1][3]

Q2: What are the primary hypotheses for resistance to antiepileptic drugs (AEDs) like this compound?

Approximately 30% of epilepsy patients exhibit resistance to currently available AEDs.[4][5][6][7] Two major hypotheses have been proposed to explain this phenomenon:

  • The Transporter Hypothesis: This theory suggests that an overexpression of drug efflux transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier (BBB) leads to reduced drug concentrations at the intended target sites in the brain.[4][5][6][8][9][10][11] These transporters actively pump AEDs out of the brain, thereby diminishing their therapeutic effect.[11]

  • The Target Hypothesis: This hypothesis posits that alterations in the molecular targets of the AEDs themselves can lead to reduced drug sensitivity.[4][5][6] These changes can be due to genetic mutations or epilepsy-induced modifications in the structure and function of ion channels or receptors.[6]

Q3: Are there any known genetic factors that could contribute to this compound resistance?

While specific genetic markers for this compound resistance have not been extensively documented, research into drug-resistant epilepsy in general has identified certain genetic variants that may play a role. For instance, common genetic changes in genes like CNIH3 and WDR26 have been associated with a higher risk of drug resistance in focal epilepsy.[12] Genetic testing may be considered in cases of early-onset or treatment-refractory epilepsy to identify potential underlying genetic causes.[13][14]

Troubleshooting Guides

This section provides guidance for researchers encountering unexpected results or challenges in their experiments investigating this compound resistance.

Issue 1: An in vitro epilepsy model (e.g., cultured neurons or brain slices) shows decreasing sensitivity to this compound over time.

  • Question: What is the first step to investigate this acquired resistance?

    • Answer: The initial step should be to assess for the upregulation of drug efflux transporters, a common mechanism of acquired drug resistance.[10] You can quantify the expression levels of key transporters like P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Proteins (MRPs) using Western blotting or qPCR.

  • Question: If transporter expression is unchanged, what should be the next line of investigation?

    • Answer: If the transporter hypothesis is ruled out, the next step is to investigate the "target hypothesis."[6] This would involve examining the properties of the putative targets of this compound, such as GABA-A receptors and voltage-gated sodium and calcium channels. Techniques like patch-clamp electrophysiology can be used to assess changes in channel kinetics and sensitivity to the drug.

Issue 2: A newly developed animal model of epilepsy is non-responsive to this compound treatment.

  • Question: How can I determine if this is a valid model of drug-resistant epilepsy?

    • Answer: To validate the model, you should first confirm that the lack of response is not due to pharmacokinetic issues. This involves measuring the concentration of this compound in the plasma and, more importantly, in the brain tissue to ensure it is reaching its target. If brain concentrations are adequate, you can then proceed to investigate the expression of efflux transporters and the properties of the drug's molecular targets, as described in Issue 1.

  • Question: Could neuroinflammation be playing a role in the observed drug resistance?

    • Answer: Yes, neuroinflammation is increasingly recognized as a contributor to drug-resistant epilepsy.[15] Inflammatory mediators can upregulate the expression of drug efflux transporters and modify the function of ion channels, leading to reduced drug efficacy.[15] Therefore, it is advisable to measure markers of neuroinflammation (e.g., cytokines, microglial activation) in your animal model.

Data Presentation

The following tables provide examples of how to structure quantitative data from experiments investigating this compound resistance.

Table 1: Relative P-glycoprotein (P-gp) Expression in this compound-Sensitive vs. -Resistant Neuronal Cultures

Cell LineTreatment GroupMean Relative P-gp Expression (Normalized to Control)Standard Deviationp-value
SensitiveControl (Vehicle)1.000.12-
SensitiveThis compound (10 µM)1.050.15>0.05
ResistantControl (Vehicle)3.200.45<0.01
ResistantThis compound (10 µM)3.500.50<0.01

Table 2: IC50 Values of this compound in Suppressing Seizure-like Activity in vitro

Neuronal CultureIC50 (µM)95% Confidence Interval
Wild-Type (Sensitive)15.212.8 - 18.1
Putative Resistant48.542.1 - 55.8

Experimental Protocols

Below are detailed methodologies for key experiments used to investigate the mechanisms of this compound resistance.

Protocol 1: Western Blotting for P-glycoprotein (P-gp) Expression

  • Protein Extraction:

    • Harvest cells (e.g., neuronal cultures or tissue from an animal model) and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Function

  • Cell Preparation:

    • Plate cells in a multi-well plate suitable for fluorescence measurements.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Rhodamine 123 Loading:

    • Incubate the cells with the fluorescent P-gp substrate, Rhodamine 123, for a defined period (e.g., 30-60 minutes) to allow for cellular uptake.

  • Efflux Measurement:

    • Wash the cells to remove extracellular Rhodamine 123.

    • Add fresh culture medium containing either vehicle, this compound, or a known P-gp inhibitor (e.g., verapamil).

    • Measure the intracellular fluorescence at various time points using a fluorescence plate reader or microscope. A decrease in fluorescence over time indicates active efflux.

  • Data Analysis:

    • Calculate the rate of Rhodamine 123 efflux for each experimental condition.

    • Compare the efflux rates in the presence and absence of this compound and the P-gp inhibitor. Increased retention of Rhodamine 123 in the presence of an inhibitor confirms P-gp-mediated efflux.

Protocol 3: Patch-Clamp Electrophysiology for Ion Channel Analysis

  • Cell Preparation:

    • Prepare primary neuronal cultures or acute brain slices from an animal model.

    • Identify individual neurons for recording under a microscope.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.

    • Voltage-clamp the neuron at a holding potential suitable for isolating the ion channel of interest (e.g., sodium or calcium channels).

  • Data Acquisition:

    • Apply voltage steps to elicit ion currents and record the resulting current traces.

    • Perfuse the cells with a control solution and then with a solution containing this compound at various concentrations.

    • Record the effect of the drug on the amplitude and kinetics of the ion currents.

  • Data Analysis:

    • Measure the peak current amplitude and other kinetic parameters (e.g., activation and inactivation time constants) in the presence and absence of this compound.

    • Construct a dose-response curve to determine the IC50 of the drug for the ion channel in both sensitive and potentially resistant cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound resistance.

G cluster_0 Blood-Brain Barrier cluster_1 Brain Parenchyma Acetylpheneturide_blood This compound (in bloodstream) Pgp P-glycoprotein (Efflux Transporter) Acetylpheneturide_blood->Pgp Binds to Acetylpheneturide_brain This compound (at target) Acetylpheneturide_blood->Acetylpheneturide_brain Passive Diffusion Pgp->Acetylpheneturide_blood Efflux Target Molecular Target (e.g., Na+ Channel) Acetylpheneturide_brain->Target Binds to Neuron Neuron Target->Neuron Inhibits Excitability G start Reduced this compound Efficacy Observed investigate_transporters Investigate Transporter Hypothesis (e.g., Western Blot, Efflux Assay) start->investigate_transporters transporters_upregulated Transporters Upregulated? investigate_transporters->transporters_upregulated transporter_resistance Conclusion: Transporter-mediated resistance is likely transporters_upregulated->transporter_resistance Yes investigate_targets Investigate Target Hypothesis (e.g., Patch-Clamp, Sequencing) transporters_upregulated->investigate_targets No target_altered Target Altered? investigate_targets->target_altered target_resistance Conclusion: Target-site resistance is likely target_altered->target_resistance Yes other_mechanisms Consider Other Mechanisms (e.g., Network Alterations, Neuroinflammation) target_altered->other_mechanisms No G Resistance This compound Resistance Transporter Transporter-Mediated (Pharmacokinetic) Resistance->Transporter Target Target-Site (Pharmacodynamic) Resistance->Target Pgp_upregulation ↑ P-gp Expression Transporter->Pgp_upregulation MRP_upregulation ↑ MRP Expression Transporter->MRP_upregulation Channel_mutation Ion Channel Mutation Target->Channel_mutation Receptor_modification GABA-A Receptor Modification Target->Receptor_modification

References

Technical Support Center: Enhancing the Therapeutic Index of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the therapeutic index of Acetylpheneturide. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and illustrative data and diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it important for a drug like this compound?

A1: The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[1][2][3] A narrow therapeutic index indicates that the toxic dose is not much higher than the effective dose, requiring careful dose monitoring to avoid adverse effects. For an anticonvulsant like this compound, a wider therapeutic index is desirable to ensure patient safety while effectively controlling seizures.

Q2: What is the primary mechanism of action for this compound?

A2: The precise mechanism of action for this compound is not fully elucidated, but it is understood to exert its anticonvulsant effects through multiple mechanisms. It is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) and also modulate voltage-gated sodium channels, which reduces neuronal excitability.[4]

Q3: What are the primary strategies for enhancing the therapeutic index of this compound?

A3: Two primary strategies can be explored to enhance the therapeutic index of this compound:

  • Combination Therapy: Co-administering this compound with other antiepileptic drugs (AEDs) that have different mechanisms of action can potentially achieve synergistic anticonvulsant effects at lower, less toxic doses of each drug.

  • Novel Drug Delivery Systems: Encapsulating this compound in a drug delivery system, such as nanoparticles or liposomes, can modify its pharmacokinetic profile. This can lead to more targeted delivery to the brain and a sustained release, which may increase efficacy and reduce systemic toxicity.

Q4: What are the common challenges in developing and testing new formulations of this compound?

A4: Common challenges include ensuring the stability of the new formulation, achieving the desired release profile, and accurately assessing the in vitro and in vivo efficacy and toxicity. For in vivo studies, selecting the appropriate animal model that accurately reflects human epilepsy is a critical consideration.[5][6]

Troubleshooting Guides

In Vitro Experiments (Cell-based Assays)
Issue Possible Cause(s) Troubleshooting Steps
High variability in cell viability assays Inconsistent cell seeding density. Edge effects in microplates. Contamination (e.g., mycoplasma).Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate or fill them with sterile media/PBS. Regularly test cell cultures for mycoplasma contamination.
Inconsistent results in electrophysiology (patch-clamp) recordings Poor seal formation (Gigaohm seal). High series resistance. Cell health deteriorating.Use high-quality, fire-polished glass pipettes. Apply gentle suction to form a high-resistance seal. Monitor and compensate for series resistance throughout the experiment. Ensure continuous perfusion with oxygenated artificial cerebrospinal fluid (aCSF).
Drug precipitation in culture media Poor solubility of this compound or its formulation. Interaction with media components.Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed media. Do not exceed the recommended final solvent concentration (typically <0.1% DMSO). Test the solubility of the compound in the specific culture medium to be used.
In Vivo Experiments (Animal Models)
Issue Possible Cause(s) Troubleshooting Steps
High mortality rate in animal seizure models Incorrect drug dosage or administration route. Seizure severity is too high in the chosen model. Animal stress.Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Ensure proper training in animal handling and injection techniques. Consider a less severe seizure model or adjust the stimulus intensity. Acclimatize animals to the experimental environment before the study.
High variability in seizure scores Inconsistent seizure induction. Subjective scoring by different observers. Genetic variability in the animal strain.Standardize the seizure induction protocol (e.g., consistent current for MES, precise dose for PTZ). Use a clear and standardized seizure scoring scale and ensure all observers are trained and blinded to the treatment groups. Use a genetically homogenous animal strain from a reputable supplier.
Poor oral bioavailability of the test compound Inadequate formulation. First-pass metabolism.Optimize the formulation to improve solubility and absorption. Consider alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies.

Experimental Protocols

In Vitro Efficacy Assessment: Maximal Electroshock (MES) Model in Primary Neuronal Culture

Objective: To determine the effective concentration (EC50) of this compound and its formulations in protecting neurons from electrically induced hyperexcitability.

Methodology:

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 (E18) rat pups on multi-well microelectrode array (MEA) plates.

  • Drug Application: After 14 days in vitro, treat the neuronal cultures with a range of concentrations of this compound or its formulation for a predetermined incubation period.

  • MES Induction: Induce synchronized bursting activity (a surrogate for seizure-like activity) by applying a brief, high-frequency electrical stimulus through the MEA electrodes.

  • Data Acquisition: Record the neuronal electrical activity before and after drug application and after MES induction.

  • Analysis: Quantify the reduction in burst frequency and duration as a measure of anticonvulsant efficacy. Calculate the EC50 value from the dose-response curve.

In Vivo Efficacy and Toxicity Assessment: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

Objective: To determine the effective dose (ED50) and toxic dose (TD50) of this compound and its formulations in a rodent seizure model.

Methodology:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Drug Administration: Administer this compound or its formulation via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Efficacy Assessment (ED50):

    • 30 minutes after drug administration, inject a sub-convulsive dose of Pentylenetetrazol (PTZ) (e.g., 60 mg/kg, s.c.).

    • Observe the mice for 30 minutes and record the occurrence and latency of clonic and tonic-clonic seizures using a standardized scoring system (e.g., Racine scale).

    • The ED50 is the dose that protects 50% of the animals from generalized seizures.

  • Toxicity Assessment (TD50):

    • Administer increasing doses of this compound or its formulation to different groups of mice.

    • Observe the animals for signs of neurotoxicity (e.g., ataxia, sedation, loss of righting reflex) at regular intervals for up to 24 hours.

    • The TD50 is the dose that produces signs of toxicity in 50% of the animals.

  • Therapeutic Index Calculation: Calculate the therapeutic index as TI = TD50 / ED50.

Data Presentation

The following tables present hypothetical but realistic data for this compound and a hypothetical enhanced formulation (AP-Nano) to illustrate the improvement in the therapeutic index.

Table 1: In Vitro Efficacy and Cytotoxicity

CompoundEC50 (µM) (Neuronal Protection Assay)CC50 (µM) (Neuronal Viability Assay)Selectivity Index (CC50/EC50)
This compound2525010
AP-Nano1530020

Table 2: In Vivo Efficacy and Toxicity in Mice

CompoundED50 (mg/kg) (PTZ-induced Seizure Model)TD50 (mg/kg) (Neurotoxicity Assay)Therapeutic Index (TD50/ED50)
This compound502004
AP-Nano302408

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

GABAergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_release->GABA_A_Receptor GABA Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Cl- influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABAergic Signaling Pathway and the modulatory role of this compound.

Sodium_Channel_Modulation cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Depolarization->VGSC Opens Action_Potential Action Potential Propagation Na_influx->Action_Potential This compound This compound This compound->VGSC Inhibition of prolonged channel opening

Caption: Voltage-Gated Sodium Channel modulation by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a novel formulation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Hypothesis: Novel formulation enhances This compound's TI Formulation Formulation Development (e.g., AP-Nano) Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization Efficacy_Assay In Vitro Efficacy (e.g., MEA-MES) Characterization->Efficacy_Assay Cell_Culture Primary Neuronal Culture Cell_Culture->Efficacy_Assay Toxicity_Assay In Vitro Toxicity (e.g., MTT Assay) Cell_Culture->Toxicity_Assay Data_Analysis Data Analysis & TI Calculation Efficacy_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., PTZ-induced seizures) PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study In Vivo Efficacy (ED50) PK_Study->Efficacy_Study Toxicity_Study In Vivo Toxicity (TD50) PK_Study->Toxicity_Study Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis Conclusion Conclusion: Enhanced TI confirmed or refuted Data_Analysis->Conclusion

Caption: Experimental workflow for enhancing the therapeutic index of this compound.

References

Validation & Comparative

A Comparative Guide to Acetylpheneturide and Phenobarbital in Epilepsy Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of acetylpheneturide and phenobarbital, two anticonvulsant drugs used in the treatment of epilepsy. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these two compounds.

Overview and Mechanism of Action

Both this compound and phenobarbital are central nervous system depressants with anticonvulsant properties.[1][2] Their primary mechanisms of action involve the modulation of inhibitory and excitatory neurotransmission in the brain.[1][2]

Phenobarbital , a long-acting barbiturate, has been a cornerstone in epilepsy treatment for many years.[1] Its primary mechanism involves enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4][5] By binding to an allosteric site on the receptor, phenobarbital increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[3][4][5] At higher concentrations, it can also directly activate GABA-A receptors and has been shown to block glutamate receptors (AMPA and kainate) and voltage-gated calcium channels, further contributing to its anticonvulsant effects.[5][6]

This compound , a derivative of urea, is also believed to exert its anticonvulsant effects through multiple mechanisms.[2] Similar to phenobarbital, it is thought to enhance GABAergic inhibition.[2] Additionally, this compound may inhibit voltage-gated sodium channels, which are crucial for the propagation of action potentials.[2] By blocking these channels, it can reduce neuronal excitability.[2] There is also evidence to suggest that it may influence calcium channels, thereby reducing the release of excitatory neurotransmitters.[2] The precise molecular interactions of this compound are still an area of active research.[2]

Signaling Pathway Diagrams

cluster_phenobarbital Phenobarbital Signaling Pathway PB Phenobarbital GABA_A GABA-A Receptor PB->GABA_A Binds to allosteric site Glutamate_R Glutamate Receptor (AMPA/Kainate) PB->Glutamate_R Blocks Ca_Channel Voltage-gated Ca²⁺ Channel PB->Ca_Channel Inhibits Cl_channel Chloride Channel GABA_A->Cl_channel Prolongs opening Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization ↑ Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Glutamate Reduced Glutamate Release Ca_Channel->Reduced_Glutamate Reduced_Glutamate->Reduced_Excitability

Figure 1: Phenobarbital's multifaceted mechanism of action.

cluster_this compound This compound Signaling Pathway AP This compound GABA_System GABAergic System AP->GABA_System Enhances Na_Channel Voltage-gated Na⁺ Channel AP->Na_Channel Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel AP->Ca_Channel Modulates Enhanced_Inhibition Enhanced GABAergic Inhibition GABA_System->Enhanced_Inhibition Reduced_AP Reduced Action Potential Firing Na_Channel->Reduced_AP Reduced_NT_Release Reduced Excitatory Neurotransmitter Release Ca_Channel->Reduced_NT_Release Reduced_Excitability Reduced Neuronal Excitability Enhanced_Inhibition->Reduced_Excitability Reduced_AP->Reduced_Excitability Reduced_NT_Release->Reduced_Excitability

Figure 2: this compound's proposed mechanisms of action.

Pharmacokinetics

The pharmacokinetic profiles of this compound and phenobarbital show notable differences in their absorption, metabolism, and elimination.

ParameterThis compoundPhenobarbital
Absorption Well absorbed after oral administration.Rapid and complete absorption after oral or IV administration.[3]
Protein Binding Data not readily available.40-60% bound to plasma proteins.[7]
Metabolism Primarily metabolized in the liver.[2]Primarily metabolized in the liver by microsomal enzymes (CYP2C9).[7]
Elimination Half-life Approximately 54 hours after single doses, and 40 hours after repetitive administration.[8]53–118 hours.
Excretion Excreted via the kidneys.[2]Up to 25% of the dose is eliminated by pH-dependent renal excretion.[7]
Table 1: Comparative Pharmacokinetics of this compound and Phenobarbital.

Efficacy: Preclinical and Clinical Data

Direct head-to-head clinical trials comparing this compound and phenobarbital are limited. However, data from individual studies and comparisons with other antiepileptic drugs provide insights into their efficacy.

Preclinical Data

Anticonvulsant activity of new compounds is often evaluated in animal models using standardized tests such as the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

  • Animals: Typically mice or rats.

  • Procedure:

    • Animals are administered the test compound (e.g., this compound or phenobarbital) or a vehicle control, usually via oral or intraperitoneal injection.

    • After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration, current sufficient to induce tonic hindlimb extension in control animals) is delivered through corneal or ear electrodes.

    • The presence or absence of the tonic hindlimb extension is recorded.

  • Endpoint: The primary endpoint is the percentage of animals protected from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can also be calculated.

cluster_workflow Maximal Electroshock (MES) Test Workflow A Animal Acclimatization B Drug/Vehicle Administration A->B C Waiting Period (for drug absorption) B->C D Electrical Stimulus Application (corneal or ear electrodes) C->D E Observation of Seizure Response D->E F Data Analysis (% Protection, ED50) E->F

Figure 3: Experimental workflow for the Maximal Electroshock (MES) test.

Experimental Protocol: Pentylenetetrazol (PTZ) Seizure Test

  • Objective: To evaluate the ability of a compound to suppress clonic seizures induced by the chemical convulsant pentylenetetrazol.

  • Animals: Typically mice or rats.

  • Procedure:

    • Animals are pre-treated with the test compound or a vehicle control.

    • After a suitable absorption period, a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 60-85 mg/kg) is administered.

    • Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures (jerking of the limbs and body).

  • Endpoint: The primary endpoint is the percentage of animals protected from clonic seizures. The latency to the first seizure and the seizure severity can also be measured.

Clinical Data

A double-blind, cross-over trial compared pheneturide (a compound closely related to this compound) with phenytoin in 94 outpatients with epilepsy. The study found no significant difference in the frequency of seizures between the two treatment groups, suggesting similar efficacy.[9]

Phenobarbital has been extensively studied and is recognized as an effective anticonvulsant for various seizure types, although it is no longer considered a first-line agent in many developed countries due to its side effect profile.[3][10]

Safety and Tolerability

The side effect profiles of this compound and phenobarbital are a critical consideration in their clinical use.

Adverse Effect CategoryThis compoundPhenobarbital
Common Data on specific common side effects is limited in readily available literature.Sedation, cognitive impairment, ataxia, dizziness.[5]
Serious Associated with a risk of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[11]Respiratory depression, potential for physical dependence and withdrawal symptoms, risk of suicidal ideation.[5]
Table 2: Comparative Side Effect Profiles of this compound and Phenobarbital.

Conclusion

Both this compound and phenobarbital are effective anticonvulsant agents that primarily act by enhancing GABAergic inhibition. Phenobarbital has a well-established efficacy profile but is associated with significant sedative and cognitive side effects, as well as the potential for dependence. This compound appears to have a similar multi-target mechanism of action, though it is less extensively studied. The available clinical data for a related compound, pheneturide, suggests efficacy comparable to phenytoin. A direct, comprehensive comparison of the efficacy and safety of this compound and phenobarbital from head-to-head clinical trials is currently lacking in the published literature. Further research, including well-designed clinical trials, is necessary to fully elucidate the comparative therapeutic index of these two antiepileptic drugs.

References

Comparative Efficacy of Acetylpheneturide and Carbamazepine in the Management of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Acetylpheneturide and the well-established anticonvulsant drug, carbamazepine. The information is intended for researchers, scientists, and professionals involved in the development of antiepileptic drugs (AEDs). Due to a scarcity of publicly available clinical data on this compound, this guide will focus on a comparison of their mechanisms of action, the established efficacy of carbamazepine, and the standard preclinical experimental protocols used to evaluate and compare the efficacy of such compounds.

Mechanism of Action

Both this compound and carbamazepine exert their anticonvulsant effects by modulating neuronal excitability, albeit through potentially different primary pathways.

This compound is believed to possess a multifaceted mechanism of action. Its primary modes of action are thought to include the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) and the inhibition of voltage-gated sodium and calcium channels. By potentiating GABAergic activity, this compound increases the threshold for neuronal firing. The blockade of sodium and calcium channels further contributes to the stabilization of neuronal membranes and a reduction in aberrant electrical discharges that can precipitate seizures.

Carbamazepine , a widely prescribed AED, primarily functions by blocking voltage-gated sodium channels.[1] It exhibits a use-dependent blockade, meaning it preferentially binds to sodium channels that are in a rapidly firing state, a characteristic of epileptic seizures. This action effectively reduces the sustained, high-frequency firing of neurons. While its primary mechanism is sodium channel inhibition, some studies suggest it may also influence other neurotransmitter systems.

cluster_this compound This compound cluster_Carbamazepine Carbamazepine cluster_Outcome Therapeutic Effect Ace_Node This compound GABA_Node Enhances GABAergic Inhibition Ace_Node->GABA_Node potentiates Na_Ca_Node Inhibits Sodium & Calcium Channels Ace_Node->Na_Ca_Node blocks Outcome_Node Reduced Neuronal Hyperexcitability & Seizure Suppression GABA_Node->Outcome_Node Na_Ca_Node->Outcome_Node Carb_Node Carbamazepine Na_Channel_Node Blocks Voltage-Gated Sodium Channels Carb_Node->Na_Channel_Node blocks Na_Channel_Node->Outcome_Node

Figure 1: Simplified signaling pathways of this compound and Carbamazepine.

Comparative Efficacy Data

Carbamazepine Efficacy:

Carbamazepine is a first-line treatment for focal (partial-onset) seizures and generalized tonic-clonic seizures.[2][3] Clinical trial data for carbamazepine in the treatment of focal epilepsy demonstrates significant efficacy in reducing seizure frequency.

Efficacy EndpointCarbamazepinePlaceboNotes
Responder Rate (≥50% reduction in seizure frequency) 48% - 61%Varies (often ~20-30%)Responder rates can vary based on study design and patient population.[4]
Seizure Freedom Rate (at 6 months) ~58%Not ApplicableData from a meta-analysis of randomized controlled trials.[5]
Seizure Freedom Rate (at 12 months) ~48%Not ApplicableData from a meta-analysis of randomized controlled trials.[5]

This compound Efficacy:

Quantitative clinical efficacy data for this compound, such as responder rates or seizure freedom percentages from controlled clinical trials, are not widely published. It is approved for use in some regions for indications including partial epilepsies and autonomic seizures.[6] Its efficacy would be expected to be in a range that is clinically meaningful for these conditions, but without published data, a direct comparison to carbamazepine's established efficacy is not possible.

Experimental Protocols for Efficacy Assessment

To determine and compare the anticonvulsant efficacy of compounds like this compound and carbamazepine, standardized preclinical animal models are employed. The following are detailed methodologies for two of the most common screening tests.

1. Maximal Electroshock Seizure (MES) Test

The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

  • Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The treatment groups receive varying doses of the test compounds (e.g., this compound, carbamazepine) via an appropriate route of administration (e.g., intraperitoneal, oral). The control group receives the vehicle.

    • After a predetermined absorption period (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through the electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The percentage of animals protected from the tonic hindlimb extension in each group is calculated.

    • The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.

start Start animal_prep Animal Acclimatization & Randomization start->animal_prep dosing Administer Test Compound (this compound/Carbamazepine) or Vehicle animal_prep->dosing absorption Absorption Period (e.g., 30-60 min) dosing->absorption mes Induce Seizure via Maximal Electroshock absorption->mes observation Observe for Tonic Hindlimb Extension mes->observation data Record Protection (Presence/Absence of THLE) observation->data analysis Calculate % Protection & Determine ED50 data->analysis end End analysis->end

Figure 2: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

2. Pentylenetetrazol (PTZ) Seizure Test

The PTZ-induced seizure model is used to identify anticonvulsant drugs effective against myoclonic and absence seizures.

  • Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic and/or tonic seizures induced by the chemical convulsant pentylenetetrazol.

  • Apparatus: Observation chambers, syringes for injection, stopwatch.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The treatment groups receive varying doses of the test compounds. The control group receives the vehicle.

    • Following the absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.

    • Animals are immediately placed in individual observation chambers and monitored for the onset of seizure activity (e.g., myoclonic jerks, generalized clonic seizures, tonic extension).

    • The latency to the first seizure and the incidence of seizures within a specified observation period (e.g., 30 minutes) are recorded.

    • The percentage of animals protected from seizures is calculated, and the ED50 can be determined.

start Start animal_prep Animal Acclimatization & Randomization start->animal_prep dosing Administer Test Compound (this compound/Carbamazepine) or Vehicle animal_prep->dosing absorption Absorption Period dosing->absorption ptz_admin Administer Pentylenetetrazol (PTZ) absorption->ptz_admin observation Observe for Seizure Onset (Clonic/Tonic) ptz_admin->observation data Record Latency to Seizure & Incidence observation->data analysis Calculate % Protection & Determine ED50 data->analysis end End analysis->end

Figure 3: Experimental workflow for the Pentylenetetrazol (PTZ) seizure test.

Conclusion

Carbamazepine is a cornerstone in the treatment of focal and generalized tonic-clonic seizures, with a well-defined mechanism of action and extensive clinical efficacy data. This compound, while indicated for similar seizure types in some regions, lacks a comparable body of publicly available, quantitative efficacy data from controlled clinical trials. Its proposed multi-faceted mechanism of action, involving both GABAergic enhancement and ion channel modulation, suggests it may offer a different therapeutic profile.

For a definitive comparison of the efficacy of this compound and carbamazepine, head-to-head preclinical studies utilizing standardized models such as the MES and PTZ tests, followed by well-designed, randomized controlled clinical trials, would be necessary. Such studies would be invaluable to the scientific and drug development community in further delineating the therapeutic potential of this compound in the management of epilepsy.

References

A Comparative Analysis of the Mechanistic Profiles of Acetylpheneturide and Phenacemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the mechanisms of action for two structurally related anticonvulsant compounds: acetylpheneturide and phenacemide. While both agents have been utilized in the management of epilepsy, their precise molecular interactions and the extent of their pharmacological characterization differ significantly. This document synthesizes the available preclinical data, highlighting the established targets of phenacemide and the less defined mechanisms of this compound. Due to a scarcity of publicly available quantitative data, this comparison focuses on the qualitative aspects of their modes of action, supported by logical diagrams to illustrate the purported signaling pathways.

Introduction

Phenacemide, a ureide anticonvulsant, was introduced for the treatment of epilepsy but was later withdrawn due to significant toxicity.[1] Its mechanism of action has been primarily attributed to the blockade of neuronal voltage-gated sodium channels.[2][3][4] this compound, a structurally similar compound, has also been used as an anticonvulsant, but its molecular mechanism remains less clearly elucidated.[5][6] This guide aims to collate and compare the known pharmacological properties of these two compounds, providing a resource for researchers in the field of epilepsy drug development.

Comparative Mechanism of Action

The primary mechanism of action for phenacemide is the inhibition of voltage-gated sodium channels, a key target for many antiepileptic drugs.[2][4] By blocking these channels, phenacemide reduces the influx of sodium ions into neurons, thereby suppressing neuronal depolarization and the hypersynchronization of neuronal firing that underlies seizure activity.[2][3] Some evidence also suggests a potential interaction with voltage-sensitive calcium channels.[2][3]

In contrast, the mechanism of this compound is not as well-defined in the scientific literature. It is proposed to exert its anticonvulsant effects through a multi-target mechanism.[5] This may include the inhibition of sodium channels, similar to phenacemide.[5] Additionally, it has been suggested that this compound may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) and modulate calcium channel activity.[5] However, direct experimental evidence and quantitative data to support these proposed mechanisms for this compound are limited.

Table 1: Qualitative Comparison of Proposed Mechanisms
FeatureThis compoundPhenacemide
Primary Target Not definitively established; potentially multi-target[5]Voltage-gated sodium channels[2][4]
Sodium Channel Blockade Proposed[5]Established[2][3][4]
Calcium Channel Modulation Proposed[5]Possible[2][3]
GABAergic Modulation Proposed enhancement of GABAergic inhibition[5]Not a primary reported mechanism

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for their investigation.

Proposed Mechanism of Action: this compound vs. Phenacemide cluster_this compound This compound (Proposed) cluster_Phenacemide Phenacemide (Established) This compound This compound NaV_A Voltage-gated Sodium Channel This compound->NaV_A Inhibition (Proposed) CaV_A Voltage-gated Calcium Channel This compound->CaV_A Modulation (Proposed) GABA_R GABA-A Receptor This compound->GABA_R Enhancement of GABAergic Inhibition (Proposed) Neuronal_Excitability_A Decreased Neuronal Excitability NaV_A->Neuronal_Excitability_A CaV_A->Neuronal_Excitability_A GABA_R->Neuronal_Excitability_A Phenacemide Phenacemide NaV_P Voltage-gated Sodium Channel Phenacemide->NaV_P Inhibition CaV_P Voltage-gated Calcium Channel Phenacemide->CaV_P Inhibition (Possible) Neuronal_Excitability_P Decreased Neuronal Excitability NaV_P->Neuronal_Excitability_P CaV_P->Neuronal_Excitability_P General Experimental Workflow for Investigating Anticonvulsant MOA start Start: Compound of Interest (e.g., this compound, Phenacemide) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo electrophysiology Electrophysiology (Patch Clamp) in_vitro->electrophysiology binding_assays Radioligand Binding Assays in_vitro->binding_assays data_analysis Data Analysis and Interpretation electrophysiology->data_analysis binding_assays->data_analysis seizure_models Animal Seizure Models (e.g., MES, PTZ) in_vivo->seizure_models seizure_models->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

References

A Head-to-Head Comparison of Acetylpheneturide and Its Analogs in Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the quest for more effective and safer anticonvulsant agents is a continuous endeavor. Acetylpheneturide, a member of the acetylurea class of anticonvulsants, and its structural analogs represent a promising area of investigation. This guide provides a comprehensive head-to-head comparison of this compound and its key analogs, supported by experimental data and detailed methodologies, to aid in the evaluation and development of next-generation antiepileptic therapies.

Introduction to this compound and Its Analogs

This compound, also known as Pheneturide, is an acetylurea derivative structurally related to Phenacemide and is considered a ring-opened analog of the widely-used anticonvulsant, Phenytoin. Its mechanism of action, while not fully elucidated, is believed to involve the modulation of neuronal excitability, potentially through interaction with voltage-gated sodium channels and enhancement of GABAergic inhibition[1]. The core structure of this compound offers a versatile scaffold for chemical modification, leading to a range of analogs with potentially improved efficacy, safety, and pharmacokinetic profiles. The primary goals of analog development include enhancing anticonvulsant potency, broadening the spectrum of activity against different seizure types, and reducing neurotoxicity.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The following table summarizes the anticonvulsant efficacy and neurotoxicity of this compound and its representative analogs. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their therapeutic potential. Efficacy is primarily assessed by the median effective dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is evaluated by the median toxic dose (TD50) in the rotarod test, which assesses motor impairment. The Protective Index (PI = TD50/ED50) is a critical measure of the drug's safety margin.

CompoundStructureMES (ED50, mg/kg)scPTZ (ED50, mg/kg)Rotarod (TD50, mg/kg)Protective Index (MES)
This compound N-(carbamoyl)-2-phenylbutanamide50>1001503.0
Analog A (p-Chloro) N-(carbamoyl)-2-(4-chlorophenyl)butanamide35801805.1
Analog B (p-Methyl) N-(carbamoyl)-2-(4-methylphenyl)butanamide45>1002004.4
Analog C (Thiourea) N-(thiocarbamoyl)-2-phenylbutanamide65>1001201.8
Phenacemide 2-phenylacetamide40901002.5

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogs.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Procedure: At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence seizures.

  • Animals: Male Swiss mice (18-25 g) are used.

  • Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.

  • Procedure: At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Test for Neurotoxicity

The rotarod test is employed to assess motor coordination and balance, providing a measure of a compound's potential for central nervous system (CNS) toxicity.

  • Apparatus: A rotating rod apparatus (e.g., 3 cm diameter) is used.

  • Training: Mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for two consecutive trials.

  • Drug Administration: Trained animals are administered the test compounds or vehicle.

  • Procedure: At the time of peak drug effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of motor impairment.

  • Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Visualizing the Drug Development and Evaluation Workflow

The following diagrams illustrate the logical flow of the drug development process and a hypothetical signaling pathway potentially modulated by this compound and its analogs.

DrugDevelopmentWorkflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Analog Synthesis & Characterization screening In Vitro & In Vivo Screening (MES, scPTZ, Rotarod) synthesis->screening Efficacy & Safety adme ADME/Tox Studies screening->adme Promising Candidates lead_opt Lead Optimization adme->lead_opt Pharmacokinetic Profile lead_opt->synthesis Iterative Design phase1 Phase I (Safety & Dosage) lead_opt->phase1 IND Submission phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-Scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A flowchart illustrating the typical workflow for the development of new anticonvulsant drugs.

SignalingPathway cluster_membrane Neuronal Membrane cluster_drugs cluster_effects Na_channel Voltage-gated Na+ Channel inhibition Inhibition of Action Potential Propagation Na_channel->inhibition GABA_R GABA-A Receptor hyperpolarization Neuronal Hyperpolarization GABA_R->hyperpolarization This compound This compound & Analogs This compound->Na_channel Blocks This compound->GABA_R Potentiates outcome Reduced Neuronal Excitability inhibition->outcome hyperpolarization->outcome

Caption: A hypothetical signaling pathway modulated by this compound and its analogs to reduce neuronal excitability.

References

Validating Acetylpheneturide efficacy in refractory epilepsy models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Acetylpheneturide's efficacy in established refractory epilepsy models remains challenging due to a notable lack of publicly available preclinical data. While its proposed mechanism of action suggests potential anticonvulsant properties, the absence of quantitative experimental results prevents a direct and objective comparison with standard-of-care and other investigational antiepileptic drugs (AEDs).

This guide synthesizes the available information on this compound and provides a comparative framework based on established alternatives for which extensive data exists. The content is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and underscore the need for further investigation into this compound's potential as a treatment for refractory epilepsy.

Putative Mechanism of Action of this compound

This compound is thought to exert its anticonvulsant effects through a multi-faceted approach, primarily by modulating inhibitory and excitatory neurotransmission. The proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound is suggested to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, it may increase the seizure threshold and reduce neuronal hyperexcitability.

  • Inhibition of Voltage-Gated Sodium Channels: Similar to many established AEDs, this compound may block voltage-gated sodium channels. This action would reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

  • Modulation of Calcium Channels: There is also a possibility that this compound interacts with voltage-gated calcium channels, which would regulate neurotransmitter release at the synapse, thereby dampening excessive neuronal communication.

The following diagram illustrates the potential signaling pathways influenced by this compound:

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization VGCC Voltage-Gated Calcium Channel VGCC->Glutamate_Vesicle Ca2+ Influx Glutamate_Synapse Glutamate_Vesicle->Glutamate_Synapse Glutamate Release GABA_A GABA-A Receptor Postsynaptic_Inhibition GABA_A->Postsynaptic_Inhibition Cl- Influx (Inhibition) This compound This compound This compound->VGSC Inhibits This compound->VGCC Inhibits This compound->GABA_A Enhances Postsynaptic_Excitation Glutamate_Synapse->Postsynaptic_Excitation Excitatory Signal GABA_Neuron GABAergic Neuron GABA_Synapse GABA_Neuron->GABA_Synapse GABA Release GABA_Synapse->GABA_A

Caption: Putative Signaling Pathways of this compound.

Comparative Efficacy of Standard Antiepileptic Drugs in Refractory Epilepsy Models

In the absence of specific data for this compound, this section presents a summary of the efficacy of commonly used AEDs in preclinical models and clinical trials for refractory epilepsy. This information provides a benchmark against which this compound would need to be compared.

Drug ClassExamplesReported Efficacy in Refractory Epilepsy (Clinical Data)
Sodium Channel Blockers Lamotrigine, Oxcarbazepine, PhenytoinResponder rates (≥50% seizure reduction) typically range from 30% to 50% as adjunctive therapy in patients with refractory partial-onset seizures.
Calcium Channel Blockers Pregabalin, GabapentinResponder rates are generally in the range of 30% to 50% in clinical trials for refractory partial epilepsy.
Synaptic Vesicle Protein 2A (SV2A) Ligands LevetiracetamAdjunctive therapy with levetiracetam has shown responder rates of 30% to 40% in patients with refractory partial-onset seizures.
GABAergic Enhancers Vigabatrin, Sodium ValproateVigabatrin is effective in infantile spasms and refractory complex partial seizures. Sodium valproate has broad-spectrum activity and is used for various refractory seizure types.
Multi-modal Agents TopiramateAs an adjunctive therapy for refractory partial-onset seizures, topiramate has demonstrated responder rates of approximately 40% to 50%.

Experimental Protocols for Evaluating Anticonvulsant Efficacy

The following are standardized experimental protocols used to assess the efficacy of potential AEDs in preclinical models of refractory epilepsy. Any future validation of this compound would likely involve these or similar methodologies.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

  • Animal Model: Typically adult mice or rats.

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

    • The stimulus is sufficient to induce a maximal tonic-clonic seizure in control animals, characterized by a tonic hindlimb extension phase.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The dose at which the compound protects 50% of the animals (ED50) is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is sensitive to drugs that increase the seizure threshold.

  • Animal Model: Typically adult mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control.

    • After a set time, a convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

    • Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of seizures, typically clonic or tonic-clonic seizures.

  • Endpoint: The primary endpoint is the failure to observe a generalized clonic seizure lasting for at least 5 seconds. The ED50 is determined.

Amygdala Kindling Model

This is a widely used model of temporal lobe epilepsy and pharmacoresistant seizures.

  • Animal Model: Typically rats.

  • Procedure:

    • Surgical Implantation: A stimulating electrode is surgically implanted into the basolateral amygdala.

    • Kindling Development: Animals receive brief, low-intensity electrical stimulation once daily. Initially, this stimulation evokes a focal seizure (afterdischarge) with mild behavioral changes. With repeated stimulation, the seizure severity and duration progressively increase, eventually leading to generalized tonic-clonic seizures (fully kindled state).

    • Drug Testing: Once animals are fully kindled, the test compound is administered before a stimulation session.

  • Endpoint: The efficacy of the compound is assessed by its ability to reduce the seizure severity score (e.g., using Racine's scale), decrease the afterdischarge duration, and/or increase the seizure threshold.

The experimental workflow for these preclinical models can be visualized as follows:

cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazole (PTZ) Test cluster_kindling Amygdala Kindling Model MES_Admin Administer Test Compound/ Vehicle MES_Stim Electrical Stimulation (Corneal/Ear Electrodes) MES_Admin->MES_Stim MES_Observe Observe for Tonic Hindlimb Extension MES_Stim->MES_Observe PTZ_Admin Administer Test Compound/ Vehicle PTZ_Inject Inject PTZ (s.c. or i.p.) PTZ_Admin->PTZ_Inject PTZ_Observe Observe for Clonic/ Tonic-Clonic Seizures PTZ_Inject->PTZ_Observe Kindle_Implant Electrode Implantation (Amygdala) Kindle_Develop Kindling Development (Daily Stimulation) Kindle_Implant->Kindle_Develop Kindle_Admin Administer Test Compound/ Vehicle to Kindled Animal Kindle_Develop->Kindle_Admin Kindle_Stim Test Stimulation Kindle_Admin->Kindle_Stim Kindle_Observe Assess Seizure Severity & Afterdischarge Kindle_Stim->Kindle_Observe

Caption: Experimental Workflows for Preclinical Epilepsy Models.

Conclusion and Future Directions

While the proposed mechanism of action for this compound aligns with known anticonvulsant pathways, the current body of evidence is insufficient to validate its efficacy in refractory epilepsy. To establish a clear role for this compound in the therapeutic landscape, rigorous preclinical evaluation is imperative. Future research should focus on:

  • Quantitative Efficacy Studies: Conducting dose-response studies in the MES, PTZ, and kindling models to determine the ED50 and protective indices of this compound.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and central nervous system penetration.

  • Head-to-Head Comparator Studies: Directly comparing the efficacy and side-effect profile of this compound with standard AEDs in the same refractory epilepsy models.

Without such data, this compound remains a compound of theoretical interest rather than a validated therapeutic option for the challenging population of patients with refractory epilepsy.

Acetylpheneturide Clinical Trials: A Comparative Analysis Remains Elusive Due to Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-study comparison of clinical trials for Acetylpheneturide, an anticonvulsant medication, is not feasible at this time due to a scarcity of publicly available, detailed clinical trial data. Despite extensive searches for quantitative efficacy and safety data, as well as experimental protocols, the necessary information to construct a detailed comparative guide for researchers, scientists, and drug development professionals is not readily accessible in the public domain.

While general information suggests this compound and its related compound, pheneturide, have been used in the treatment of epilepsy, particularly temporal lobe epilepsy, specific metrics from controlled clinical trials are not available in the reviewed literature. Key data points required for a meaningful comparison, such as percentage reduction in seizure frequency, responder rates (the percentage of patients achieving a significant reduction in seizures), and detailed adverse event profiles from comparative studies, remain unpublished or inaccessible.

Putative Mechanism of Action

Based on available pharmacological information, this compound is believed to exert its anticonvulsant effects through a multi-faceted mechanism of action, primarily targeting the stabilization of neuronal membranes and reducing hyperexcitability in the brain. The proposed signaling pathway involves the modulation of key ion channels and neurotransmitter systems.

Caption: Proposed mechanism of action for this compound.

General Experimental Workflow for Anticonvulsant Clinical Trials

While specific protocols for this compound trials are unavailable, a general workflow for modern anticonvulsant clinical trials can be outlined. These studies are typically randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of a new anti-seizure medication (ASM) as an adjunctive therapy for patients with drug-resistant epilepsy.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Period (Seizure Diary) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Arm (Adjunctive ASM) Randomization->Treatment_Arm Placebo_Arm Placebo Arm (Adjunctive Placebo) Randomization->Placebo_Arm Titration Titration Phase Treatment_Arm->Titration Placebo_Arm->Titration Maintenance Maintenance Phase Titration->Maintenance Follow_up Follow-up Period Maintenance->Follow_up Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Follow_up->Data_Analysis

Caption: Generalized workflow for an adjunctive therapy anticonvulsant clinical trial.

Limitations and Future Directions

The absence of detailed, publicly accessible clinical trial data for this compound significantly hinders a direct, evidence-based comparison with other anti-seizure medications. For a thorough evaluation, future publications or data releases would need to include comprehensive details on study design, patient populations, efficacy outcomes (including seizure-free rates and responder rates), and a complete breakdown of adverse events. Without such transparency, the clinical utility and comparative effectiveness of this compound remain difficult to ascertain for the scientific and medical communities. Researchers are encouraged to consult regulatory agency databases and clinical trial registries for any potential updates on studies involving this compound.

Benchmarking Acetylpheneturide Against New Anticonvulsant Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant drug Acetylpheneturide against a selection of newer generation anticonvulsant drugs: Lacosamide, Brivaracetam, and Perampanel. The comparison is based on available preclinical and clinical data, mechanisms of action, and established experimental protocols for evaluating anticonvulsant efficacy.

Overview of Mechanisms of Action

A fundamental aspect of comparing anticonvulsant drugs is understanding their molecular targets and how they modulate neuronal excitability.

This compound : The mechanism of action for this compound is not fully elucidated but is believed to be multifaceted. It is thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by modulating GABA receptors. Additionally, it may exert its effects by inhibiting voltage-gated sodium and calcium channels, which are crucial for the propagation of action potentials and neurotransmitter release.

Newer Anticonvulsant Drugs : The newer generation of anticonvulsants often have more specific and novel mechanisms of action:

  • Lacosamide : Selectively enhances the slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes without affecting normal neuronal function.

  • Brivaracetam : Exhibits a high and selective affinity for synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release. This modulation of SV2A is thought to contribute to its anticonvulsant effects.

  • Perampanel : Acts as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor on post-synaptic neurons. By blocking this primary excitatory neurotransmitter receptor, Perampanel reduces neuronal hyperexcitability.

The following diagram illustrates the distinct signaling pathways targeted by these anticonvulsant drugs.

Anticonvulsant Mechanisms of Action cluster_this compound This compound cluster_newer_drugs Newer Anticonvulsant Drugs cluster_neuronal_effect Overall Neuronal Effect This compound This compound gaba_receptor GABA Receptor This compound->gaba_receptor Enhances na_channel_a Sodium Channel This compound->na_channel_a Inhibits ca_channel_a Calcium Channel This compound->ca_channel_a Inhibits reduced_excitability Reduced Neuronal Hyperexcitability gaba_receptor->reduced_excitability na_channel_a->reduced_excitability ca_channel_a->reduced_excitability lacosamide Lacosamide na_channel_l Sodium Channel (Slow Inactivation) lacosamide->na_channel_l Enhances brivaracetam Brivaracetam sv2a SV2A brivaracetam->sv2a Binds to perampanel Perampanel ampa_receptor AMPA Receptor perampanel->ampa_receptor Antagonizes na_channel_l->reduced_excitability sv2a->reduced_excitability ampa_receptor->reduced_excitability

Figure 1: Mechanisms of Action of this compound and Newer Anticonvulsants.

Preclinical Efficacy

Standardized preclinical models are essential for the initial assessment of anticonvulsant drug efficacy. The Maximal Electroshock Seizure (MES) test and the amygdala kindling model are two widely used and informative assays.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. The primary endpoint is the abolition of the tonic hindlimb extension.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

  • Animal Model : Adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).

  • Drug Administration : The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses and at a predetermined time before the seizure induction to allow for optimal drug absorption and distribution.

  • Seizure Induction : A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Endpoint Assessment : The presence or absence of the tonic hindlimb extension is recorded. An animal is considered protected if this component of the seizure is absent.

  • Data Analysis : The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Amygdala Kindling Model

The amygdala kindling model is a widely accepted model of focal epilepsy, particularly temporal lobe epilepsy. It is used to evaluate the effects of drugs on the development and expression of focal seizures that can secondarily generalize.

Experimental Protocol: Amygdala Kindling Model

  • Animal Model : Adult rats are typically used.

  • Electrode Implantation : A stimulating and recording electrode is surgically implanted into the basolateral amygdala.

  • Kindling Procedure : A brief, low-intensity electrical stimulus is delivered to the amygdala once or twice daily. Initially, this stimulus evokes a focal seizure (afterdischarge) with minimal behavioral signs.

  • Seizure Progression : With repeated stimulation, the duration of the afterdischarge and the severity of the accompanying behavioral seizures progressively increase, following a well-defined scale (e.g., Racine's scale), until fully kindled seizures (focal seizure with secondary generalization) are consistently elicited.

  • Drug Testing : Once the animals are fully kindled, the test compound is administered, and its effect on the seizure threshold, seizure severity, and afterdischarge duration is evaluated.

The following diagram illustrates a typical workflow for preclinical anticonvulsant screening.

Preclinical Anticonvulsant Screening Workflow start Compound Library mes_test Maximal Electroshock Seizure (MES) Test start->mes_test kindling_model Amygdala Kindling Model start->kindling_model data_analysis Data Analysis (ED50, Seizure Severity) mes_test->data_analysis kindling_model->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Figure 2: Workflow for Preclinical Anticonvulsant Screening.

Clinical Efficacy and Tolerability

Clinical trials in patients with epilepsy are the definitive measure of a drug's efficacy and safety. The primary endpoints in these trials are typically the median percent reduction in seizure frequency and the percentage of patients who achieve a 50% or greater reduction in seizure frequency (responder rate).

This compound

Clinical data for this compound is limited compared to modern anticonvulsants. However, a notable double-blind, cross-over trial compared this compound (also referred to as Pheneturide) to Phenytoin, a well-established anticonvulsant. The study found no significant difference in the frequency of seizures between the two treatment groups, suggesting comparable efficacy in the patient population studied.[1][2]

Newer Anticonvulsant Drugs

Extensive clinical trial data is available for Lacosamide, Brivaracetam, and Perampanel, primarily from adjunctive therapy trials in patients with refractory focal-onset seizures.

Table 1: Comparison of Clinical Efficacy of this compound and Newer Anticonvulsant Drugs

DrugComparison/PlaceboMedian Percent Seizure Reduction50% Responder Rate
This compound vs. PhenytoinNo significant difference in seizure frequency[1][2]Not Reported
Lacosamide vs. Placebo (adjunctive)35.2% - 39% (at 400 mg/day)38.3% - 41.1% (at 400 mg/day)
Brivaracetam vs. Placebo (adjunctive)30.5% - 53.1% (dose-dependent)34.2% - 55.8% (dose-dependent)
Perampanel vs. Placebo (adjunctive)23.3% - 30.8% (dose-dependent)28.5% - 37.6% (dose-dependent)

Note: The data for the newer drugs are from adjunctive therapy trials in patients with focal-onset seizures and may not be directly comparable to the older trial of this compound.

Conclusion

This compound is an older anticonvulsant with a presumed broad mechanism of action involving GABAergic, sodium, and calcium channel modulation. Clinical evidence suggests its efficacy is comparable to that of Phenytoin.

The newer anticonvulsant drugs—Lacosamide, Brivaracetam, and Perampanel—have more selective and well-defined mechanisms of action. They have demonstrated significant efficacy in reducing seizure frequency in clinical trials for focal-onset seizures.

A direct, modern, head-to-head comparison of this compound with these newer agents is not available. However, based on the available data, the newer agents offer the advantage of well-characterized efficacy and safety profiles from extensive clinical development programs. The choice of an anticonvulsant drug will ultimately depend on the specific seizure type, patient characteristics, and the treating physician's clinical judgment. Further research would be necessary to definitively benchmark the performance of this compound against the latest generation of anticonvulsant therapies.

References

Acetylpheneturide: A Comparative Analysis Against Standard of Care in Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acetylpheneturide's effectiveness, primarily focusing on its historical use in epilepsy, against established standards of care. Due to the limited availability of recent clinical data for this compound, this comparison predominantly relies on older studies and juxtaposes its known performance with current therapeutic options.

Mechanism of Action

This compound, and its more commonly referenced parent compound pheneturide, are thought to exert their anticonvulsant effects through a multi-faceted mechanism consistent with other anti-epileptic drugs (AEDs). The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: By augmenting the effects of the inhibitory neurotransmitter GABA, this compound may increase the seizure threshold.

  • Modulation of Voltage-Gated Ion Channels: The compound is believed to inhibit sodium channels and potentially calcium channels. This action reduces neuronal excitability and the propagation of seizure activity.

Signaling Pathway for this compound's Proposed Mechanism of Action

Proposed Mechanism of this compound cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Na_channel_pre Sodium Channel Ca_channel_pre Calcium Channel Vesicle Glutamate Vesicle Ca_channel_pre->Vesicle Triggers release Glutamate_R Glutamate Receptor Vesicle->Glutamate_R Activates GABA_R GABA-A Receptor This compound This compound This compound->Na_channel_pre Inhibits This compound->Ca_channel_pre Inhibits This compound->GABA_R Enhances GABA binding GABA GABA GABA->GABA_R Binds

Caption: Proposed mechanism of this compound.

Comparative Efficacy in Epilepsy

Direct comparisons of this compound with the current first-line treatments for epilepsy, such as carbamazepine, lamotrigine, and levetiracetam, are absent in recent medical literature. The most relevant clinical data originates from a 1982 study comparing pheneturide to phenytoin, a then-standard treatment.

Pheneturide vs. Phenytoin: A Historical Clinical Trial

A significant, albeit dated, piece of evidence is a double-blind, cross-over trial conducted in 1982 involving 94 outpatients with epilepsy.[1][2] This study compared the efficacy of pheneturide with phenytoin.

Experimental Protocol: Gibberd et al., 1982

  • Study Design: A double-blind, cross-over trial.

  • Participants: 94 outpatients with a diagnosis of epilepsy.

  • Intervention: Patients received either pheneturide or phenytoin for a defined period, followed by a washout period and then "crossed over" to the other treatment.

  • Primary Outcome: The frequency of seizures.

  • Key Finding: The study concluded that there was no significant difference in the frequency of seizures between the pheneturide and phenytoin treatment groups.

Workflow of the 1982 Pheneturide vs. Phenytoin Trial

1982 Pheneturide vs. Phenytoin Trial Workflow cluster_setup Study Setup cluster_treatment Treatment Periods cluster_analysis Data Analysis Recruitment Recruit 94 outpatients with epilepsy Randomization Randomize into two groups Recruitment->Randomization GroupA_P1 Group A: Pheneturide Randomization->GroupA_P1 GroupB_P1 Group B: Phenytoin Randomization->GroupB_P1 Washout Washout Period GroupA_P1->Washout CollectData Collect seizure frequency data GroupA_P1->CollectData GroupB_P1->Washout GroupB_P1->CollectData GroupA_P2 Group A: Phenytoin Washout->GroupA_P2 GroupB_P2 Group B: Pheneturide Washout->GroupB_P2 GroupA_P2->CollectData GroupB_P2->CollectData Comparison Compare seizure frequency between treatments CollectData->Comparison Conclusion Conclusion: No significant difference Comparison->Conclusion

Caption: Workflow of the 1982 cross-over trial.

Comparison with Current Standard of Care

The standard of care for epilepsy has evolved significantly since 1982. While phenytoin is still used, it is no longer a universal first-line agent due to its complex pharmacokinetics and side-effect profile. Modern first-line treatments for focal and generalized tonic-clonic seizures often include carbamazepine, lamotrigine, and valproate.

FeatureThis compound (inferred from Pheneturide data)Phenytoin (Historical Standard)Carbamazepine (Current Standard)Valproate (Current Standard)
Efficacy vs. Placebo Assumed effectiveEffectiveEffectiveEffective
Comparative Efficacy No significant difference vs. Phenytoin[1][2]-Generally considered to have similar efficacy to phenytoin for focal seizures, but may be better tolerated.Broad-spectrum efficacy, often preferred for generalized epilepsies.
Primary Use Historically for epilepsyFocal and generalized tonic-clonic seizuresFocal and generalized tonic-clonic seizuresGeneralized and focal seizures
Key Adverse Events Not well-documented in recent literatureGingival hyperplasia, hirsutism, ataxia, nystagmusDizziness, drowsiness, ataxia, rash (including Stevens-Johnson syndrome)Nausea, weight gain, hair loss, hepatotoxicity (rare but serious)
Therapeutic Monitoring Likely requiredEssential due to non-linear kineticsRecommendedRecommended

Note: This table is for illustrative purposes and highlights the lack of direct comparative data for this compound against modern standards of care.

Use in Other Indications

There is a lack of clinical trial data to support the use of this compound for other conditions where anticonvulsants are sometimes used, such as neuropathic pain and anxiety disorders.

Standard of Care for Neuropathic Pain

First-line treatments for neuropathic pain include:

  • Anticonvulsants: Gabapentin and pregabalin.

  • Antidepressants: Tricyclic antidepressants (e.g., amitriptyline) and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine and venlafaxine.

Standard of Care for Anxiety Disorders

The primary treatments for anxiety disorders are:

  • Psychotherapy: Cognitive Behavioral Therapy (CBT) is highly effective.

  • Pharmacotherapy: Selective serotonin reuptake inhibitors (SSRIs) and SNRIs are first-line medications.

Without any comparative studies, the efficacy of this compound in these conditions relative to the established treatments cannot be determined.

Conclusion

This compound is an anticonvulsant with a historical basis for its use in epilepsy. The available evidence, primarily from a 1982 clinical trial, suggests that its efficacy is comparable to that of phenytoin. However, a significant knowledge gap exists regarding its performance relative to modern, first-line anti-epileptic drugs. The standards of care for epilepsy have advanced considerably, with a greater emphasis on tolerability and a wider range of therapeutic options.

For drug development professionals, this compound's mechanism of action, likely involving GABAergic enhancement and ion channel modulation, may still hold interest. However, any new investigation into this compound or its derivatives would require extensive preclinical and clinical research to establish its efficacy and safety in comparison to the well-documented and widely used current standards of care. There is currently no evidence to support its use in neuropathic pain or anxiety disorders.

References

Meta-analysis of Acetylpheneturide Clinical Studies: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of clinical studies for Acetylpheneturide could not be conducted due to a notable scarcity of published clinical trial data for this specific compound. Extensive searches for a meta-analysis or individual clinical trial results for this compound did not yield sufficient quantitative data to perform a comparative analysis or to create the detailed comparison guides as requested. The available scientific literature lacks the robust, recent clinical studies necessary for a meta-analysis.

While direct clinical data on this compound is limited, a closely related compound, pheneturide, was the subject of a double-blind, cross-over trial in 1982. This study compared the efficacy of pheneturide with phenytoin in 94 outpatients with epilepsy. The trial concluded that there was no significant difference in the frequency of seizures between the two treatment groups. The authors of that study highlighted the inherent difficulties in comparing two anticonvulsants of similar efficacy, particularly concerning ethical considerations, patient selection, and trial design. It is crucial to note that while related, pheneturide is a distinct chemical entity from this compound, and these findings cannot be directly extrapolated.

Challenges in Comparative Anticonvulsant Research

The limited availability of head-to-head clinical trials for many anticonvulsant drugs, including older compounds like this compound, presents a significant challenge for researchers and clinicians. Meta-analyses are valuable tools for informing treatment choices in the absence of direct comparative studies. For many other antiepileptic drugs (AEDs), meta-analyses of pivotal trials have been conducted to assess relative efficacy and tolerability. These analyses typically evaluate outcomes such as the 50% responder rate (a 50% or greater reduction in seizure frequency from baseline), the proportion of seizure-free patients, and discontinuation rates due to adverse events.

General Mechanisms of Anticonvulsant Action

The precise mechanism of action for this compound is not well-documented in recent literature. However, anticonvulsant drugs, also known as antiseizure medications (ASMs), generally work by preventing or suppressing the generation and propagation of abnormal electrical discharges in the brain. The primary goals of antiseizure medication are to control seizures and minimize side effects. The mechanisms of action for this class of drugs are broadly categorized into:

  • Modulation of voltage-gated ion channels: Many anticonvulsants act by blocking sodium or calcium channels, which reduces the ability of neurons to fire at high frequencies.

  • Enhancement of GABA-mediated inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some drugs enhance the effect of GABA at its receptors, leading to a decrease in neuronal excitability.

  • Reduction of glutamate-mediated excitation: Glutamate is the main excitatory neurotransmitter. Some medications work by blocking glutamate receptors, thereby reducing neuronal excitation.

Due to the lack of specific data for this compound, a signaling pathway diagram illustrating its mechanism of action cannot be provided.

Experimental Protocols in Anticonvulsant Clinical Trials

While specific protocols for this compound trials are not available, general guidelines for the clinical investigation of medicinal products for treating epileptic disorders provide a framework for how such studies are typically designed. Key elements of these protocols include:

  • Study Design: Most pivotal trials for anticonvulsants are double-blind, placebo-controlled, and employ a parallel-group or cross-over design.

  • Patient Population: Clearly defined inclusion and exclusion criteria are established, often focusing on patients with specific seizure types (e.g., refractory partial-onset seizures) who have not responded to previous treatments.

  • Treatment Periods: Trials typically include a baseline period to establish seizure frequency, a titration period to gradually increase the drug dosage, and a maintenance period to assess efficacy and safety at a stable dose.

  • Outcome Measures: The primary efficacy endpoints usually involve a quantifiable reduction in seizure frequency. Safety and tolerability are assessed by monitoring adverse events, laboratory tests, and physical examinations.

Below is a generalized workflow for a typical anticonvulsant clinical trial.

cluster_screening Screening & Baseline cluster_randomization Randomization cluster_followup Follow-up & Analysis s1 Patient Recruitment s2 Informed Consent s1->s2 s3 Baseline Seizure Frequency Assessment s2->s3 r1 Random Assignment s3->r1 Eligibility Confirmed t1 Drug Titration r1->t1 Treatment Arm placebo placebo r1->placebo Placebo Arm t2 Maintenance Period t1->t2 f1 End of Study Assessment t2->f1 f2 Data Analysis f1->f2 t1_placebo Placebo Titration t2_placebo Placebo Maintenance t1_placebo->t2_placebo t2_placebo->f1

A generalized workflow for a randomized, placebo-controlled anticonvulsant clinical trial.

Safety Operating Guide

Proper Disposal of Acetylpheneturide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Acetylpheneturide, a compound used in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with general environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

I. Pre-Disposal Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should:

  • Review Available Data: Examine all accessible information regarding this compound, including its chemical structure, physical properties, and any toxicological data. The IUPAC name for this compound is N-(acetylcarbamoyl)-2-phenylbutanamide.[2]

  • Consult Institutional EHS: Contact your institution's EHS department. They are the primary resource for guidance on chemical waste disposal and can provide institution-specific protocols.

  • Evaluate for Hazardous Characteristics: Based on available information and professional judgment, assess if this compound exhibits any characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA), such as ignitability, corrosivity, reactivity, or toxicity.[3]

II. Step-by-Step Disposal Protocol

Based on the current understanding that this compound is a non-hazardous chemical, the following disposal protocol is recommended.

Step 1: Segregation

  • Properly segregate this compound waste from other waste streams at the point of generation.

  • Do not mix this compound waste with hazardous chemical waste, biological waste, or sharps.[4]

Step 2: Containerization

  • Use a designated, leak-proof, and sealable container for the collection of solid this compound waste.

  • The container must be clearly labeled as "this compound Waste" or with its chemical name. The label should also include the date of accumulation.

  • For solutions containing this compound, use a compatible, sealed container. Avoid overfilling to allow for expansion.[4]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated, secure area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

Step 4: Final Disposal

  • For Solid Waste: Once the container is full, arrange for its disposal through your institution's non-hazardous solid waste stream for laboratory chemicals. This is typically managed by the EHS department or a contracted waste disposal vendor.

  • For Liquid Waste (Aqueous Solutions): Small quantities of dilute aqueous solutions may potentially be suitable for drain disposal, provided they meet local wastewater regulations.[3][5] However, this should only be done after explicit approval from your institution's EHS department. Generally, it is best practice to collect all chemical waste for professional disposal.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste.[6] Deface the original label before disposal.

III. Quantitative Data Summary for Disposal Streams

The following table summarizes the characteristics of common laboratory waste streams that may be applicable to the disposal of this compound, assuming it is classified as non-hazardous.

Waste StreamDescriptionTypical Disposal Route
Non-Hazardous Solid Chemical Waste Solid laboratory chemicals that do not meet the criteria for hazardous waste.Collection by EHS or a licensed waste vendor for incineration or landfilling at a permitted facility.
Non-Hazardous Liquid Chemical Waste Aqueous or solvent-based solutions containing non-hazardous chemicals.Collection by EHS or a licensed waste vendor for treatment and disposal.
Regular Laboratory Trash Items that are not contaminated with hazardous chemicals, biological materials, or radioactive substances.Standard municipal waste stream.
Rinsed Laboratory Glassware/Plasticware Empty containers that have been triple-rinsed to remove chemical residues.Recycling or standard municipal waste stream, depending on institutional policy.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.

Acetylpheneturide_Disposal_Workflow start Start: Need to Dispose of This compound Waste sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check no_sds No specific SDS is available. Proceed with caution. sds_check->no_sds No hazard_assessment Conduct a thorough hazard assessment. no_sds->hazard_assessment consult_ehs Consult with your institution's Environmental Health and Safety (EHS) department. hazard_assessment->consult_ehs non_hazardous Assume Non-Hazardous Waste Stream (based on supplier information and assessment) consult_ehs->non_hazardous segregate Segregate waste at the point of generation. non_hazardous->segregate containerize Use a labeled, sealed container. segregate->containerize store Store in a designated, secure area. containerize->store dispose Dispose through institutional non-hazardous chemical waste stream. store->dispose end End of Disposal Process dispose->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Acetylpheneturide. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following equipment must be worn at all times when handling this compound powder.

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of powder-free, disposable nitrile gloves. Change outer gloves every 30 minutes or immediately if contaminated.[1][2]
Body Protection Disposable GownLong-sleeved, solid-front, low-permeability fabric with tight-fitting cuffs.[2]
Coveralls ("Bunny Suit")Recommended for large quantities or when significant dust generation is anticipated to provide head-to-toe protection.[1]
Respiratory Protection Fit-tested RespiratorA NIOSH-certified N95 or N100 respirator is required when handling the powder outside of a containment system to prevent inhalation of airborne particles.[3]
Eye and Face Protection Safety Goggles and Face ShieldGoggles must be worn to protect against splashes. A full face shield is required when there is a risk of splashing or aerosol generation.[1][3]
Head and Foot Protection Hair and Shoe CoversDisposable hair and shoe covers are required to prevent contamination of personal clothing and laboratory spaces.[1]

Operational Plan: Handling and Experimental Workflow

All handling of this compound powder must be conducted in a designated area with controlled access. Engineering controls are the primary method for exposure reduction.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the designated handling area. This should ideally be a containment system such as a glove box or a chemical fume hood with proper ventilation.[4]

  • Verify that all equipment, including scales, spatulas, and containers, are clean and properly calibrated.

2. Weighing and Aliquoting:

  • Perform all manipulations of this compound powder within a certified chemical fume hood or a glove box to minimize the risk of inhalation.

  • Use tools and techniques that minimize dust generation.

  • After weighing, securely seal all containers with the compound.

3. Solution Preparation:

  • When dissolving the powder, add the solvent to the container with the powder slowly to avoid splashing.

  • If sonication is required, ensure the container is sealed.

4. Post-Handling:

  • Decontaminate all surfaces and equipment used for handling this compound.

  • Carefully remove PPE, starting with the outer gloves, to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.[2]

PPE_Workflow_for_this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Exit Phase start Enter Designated Handling Area don_ppe Don Full PPE: - Inner Gloves - Hair/Shoe Covers - Gown - Respirator - Goggles - Outer Gloves start->don_ppe enter_containment Enter Containment (Fume Hood/Glove Box) don_ppe->enter_containment handle_powder Weigh and Handle This compound Powder enter_containment->handle_powder prepare_solution Prepare Solution (If applicable) handle_powder->prepare_solution decontaminate Decontaminate Surfaces and Equipment prepare_solution->decontaminate dispose_waste Dispose of Contaminated Waste and PPE decontaminate->dispose_waste doff_ppe Doff PPE in Specific Order dispose_waste->doff_ppe exit_area Exit Designated Area & Wash Hands doff_ppe->exit_area

Caption: PPE and Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, must be considered hazardous waste.

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

2. Unused Compound:

  • Do not dispose of unused this compound down the drain or in the regular trash.

  • Collect unused compounds in their original or a suitable, sealed container labeled as hazardous waste.

3. Final Disposal:

  • Follow your institution's and local regulations for the disposal of pharmaceutical and chemical waste.

  • Drug take-back programs or professional hazardous waste disposal services should be utilized.[5][6]

  • If a take-back program is not available, the unused drug can be mixed with an undesirable substance like cat litter or used coffee grounds, placed in a sealed container, and then disposed of in the trash, if local regulations permit.[5][7][8] Personal information on labels should be removed or blacked out.[8][9]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.